molecular formula C12H9NO2 B1361065 2-Phenylnicotinic acid CAS No. 33421-39-5

2-Phenylnicotinic acid

Cat. No.: B1361065
CAS No.: 33421-39-5
M. Wt: 199.2 g/mol
InChI Key: VLQVAEFYIADOKI-UHFFFAOYSA-N
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Description

2-Phenylnicotinic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyridine-3-carboxylic acid
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InChI

InChI=1S/C12H9NO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VLQVAEFYIADOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80187060
Record name 2-Phenylnicotinic acid
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Molecular Weight

199.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33421-39-5
Record name 2-Phenyl-3-pyridinecarboxylic acid
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Record name 2-Phenylnicotinic acid
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Record name 2-Phenylnicotinic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenylnicotinic Acid: History, Modern Methods, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylnicotinic acid, a biphenyl compound featuring a carboxylic acid ortho to a phenyl-substituted pyridine ring, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis has evolved from classical methods to more efficient, modern catalytic cross-coupling reactions. While pinpointing a singular, definitive "discovery" or first synthesis of this compound in early chemical literature is challenging, the history of its preparation is intrinsically linked to the development of fundamental reactions in organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds on heterocyclic rings. This guide provides an in-depth overview of the key synthetic strategies for this compound, with a focus on the Ullmann condensation and the Suzuki-Miyaura coupling, which represent the cornerstones of its modern synthesis.

Key Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on two powerful cross-coupling strategies: the Ullmann condensation for forming a C-N bond in the analogous 2-anilinonicotinic acids, and the more direct Suzuki-Miyaura coupling for creating the C-C bond between the pyridine and phenyl rings.

Ullmann-Type Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a bond between an aryl halide and an amine, alcohol, or thiol.[1] While not a direct synthesis of this compound, it is a historically significant method for preparing the structurally related 2-anilinonicotinic acids, which are important precursors and analogues. The reaction typically involves the coupling of a 2-halonicotinic acid with an aniline derivative.[1][2]

Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have led to more efficient, ligand-accelerated, and even solvent-free protocols.[2][3]

Quantitative Data for Ullmann-Type Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

EntryAryl AmineCatalystSolventTemperature (°C)TimeYield (%)Reference
12-methyl-3-(trifluoromethyl)anilineH₃BO₃ (30 mol%)Solvent-free12045 min95[3]
2AnilineH₃BO₃ (20 mg)Solvent-free12030 min92[3]
34-MethoxyanilineH₃BO₃ (20 mg)Solvent-free12035 min94[3]
44-ChloroanilineH₃BO₃ (20 mg)Solvent-free12040 min90[3]

Experimental Protocol: Solvent-Free Ullmann-Type Synthesis of 2-(Arylamino)nicotinic Acid

This protocol is adapted from the boric acid-catalyzed synthesis of flunixin and its analogues.[3]

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline (e.g., aniline, 2-methyl-3-(trifluoromethyl)aniline)

  • Boric acid (H₃BO₃)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and hot plate with oil bath

  • Standard laboratory glassware for workup

Procedure:

  • To a clean, dry round-bottom flask, add 2-chloronicotinic acid (1.0 eq), the desired substituted aniline (2.0 eq), and boric acid (30 mol%).

  • Place a magnetic stir bar in the flask and heat the mixture in an oil bath to 120°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • Add water to the solidified mixture and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to yield the 2-(arylamino)nicotinic acid.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[4] This reaction is one of the most powerful and versatile methods for the direct formation of the C-C bond between the pyridine and phenyl rings in this compound.[5] The reaction is known for its mild conditions and high tolerance for a wide variety of functional groups.[5]

The key starting materials are a 2-halonicotinic acid (or its ester) and phenylboronic acid. A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle to proceed.[4]

Quantitative Data for Suzuki-Miyaura Synthesis of this compound Derivatives

EntryAryl HalideOrganoboron ReagentCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-ChloroquinolinePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O10018High[4]
22-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃DMF/H₂O9012High[4]
32-Chloronicotinic acidPhenylboronic acidPd(OAc)₂ (5 mol%), PPh₃ (10 mol%)Na₂CO₃Toluene/Ethanol/H₂OReflux12-1678 (for 2-(2-bromophenyl)nicotinic acid)Benchchem Protocol

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general procedure adapted from methods for the Suzuki coupling of halo-pyridines.[4][5]

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃) or SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and hot plate with oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask, add 2-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., Toluene and Water) via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizing the Synthetic Pathways

Ullmann-Type Condensation Workflow

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction Ullmann-Type Condensation 2_Chloronicotinic_Acid->Reaction Aniline Aniline Derivative Aniline->Reaction Catalyst Boric Acid (H₃BO₃) Catalyst->Reaction Conditions 120°C Solvent-free Conditions->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Product 2-Anilinonicotinic Acid Workup->Product

Caption: Workflow for the boric acid-catalyzed Ullmann-type synthesis.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (Ar-Ar') RedElim->Product Aryl_Halide 2-Chloronicotinic Acid (Ar-X) Aryl_Halide->OxAdd Boronic_Acid Phenylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound has benefited significantly from the advancements in transition metal-catalyzed cross-coupling reactions. While the Ullmann condensation provides a foundational method for preparing related amino-analogs, the Suzuki-Miyaura coupling stands out as the premier strategy for the direct and efficient construction of the this compound core. The mild reaction conditions, broad functional group tolerance, and the commercial availability of starting materials make the Suzuki-Miyaura coupling the method of choice for both laboratory-scale synthesis and potential industrial applications. Further research in this area continues to focus on developing even more sustainable and efficient catalytic systems.

References

Physicochemical Properties of 2-Phenylpyridine-3-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine-3-carboxylic acid, also known as 2-phenylnicotinic acid, is a heterocyclic compound with a chemical formula of C₁₂H₉NO₂.[1][2] Its structure, featuring a phenyl group at the 2-position of a pyridine ring with a carboxylic acid at the 3-position, makes it a valuable building block in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenylpyridine-3-carboxylic acid, detailed experimental protocols for their determination, and an exploration of a potential signaling pathway based on its structural similarity to nicotinic acid.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 2-phenylpyridine-3-carboxylic acid are summarized below.

Data Presentation
PropertyValueSource
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 167.0 - 171.0 °C
Boiling Point ~370 - 390 °C (Predicted)[1]
Solubility in Water Low solubility, considered insoluble (Predicted)[1]
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., DMSO, DMF) and aromatic solvents (e.g., toluene)[1]
pKa (Carboxylic Acid) ~3 - 4 (Predicted)[1]
LogP Not experimentally determined

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-phenylpyridine-3-carboxylic acid are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid 2-phenylpyridine-3-carboxylic acid transitions into a liquid.

Methodology:

  • A small, finely powdered sample of 2-phenylpyridine-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid has melted is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantify the solubility of 2-phenylpyridine-3-carboxylic acid in water at a specific temperature.

Methodology:

  • An excess amount of 2-phenylpyridine-3-carboxylic acid is added to a known volume of distilled or deionized water in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • The concentration of 2-phenylpyridine-3-carboxylic acid in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of 2-phenylpyridine-3-carboxylic acid.

Methodology:

  • A known amount of 2-phenylpyridine-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of 2-phenylpyridine-3-carboxylic acid, which is a measure of its lipophilicity.

Methodology:

  • Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • A known amount of 2-phenylpyridine-3-carboxylic acid is dissolved in the aqueous phase.

  • The aqueous solution is then mixed with an equal volume of the pre-saturated n-octanol in a sealed container.

  • The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • A sample is carefully taken from both the aqueous and the n-octanol phases.

  • The concentration of 2-phenylpyridine-3-carboxylic acid in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm (base 10) of the partition coefficient.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: Determination of pKa

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve known amount of 2-phenylpyridine-3-carboxylic acid in solvent titrate Titrate with standardized NaOH solution prep->titrate measure_ph Record pH after each addition of titrant titrate->measure_ph plot Plot pH vs. Volume of NaOH measure_ph->plot determine_pka Determine pKa from half-equivalence point plot->determine_pka signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects ligand 2-Phenylpyridine-3-carboxylic acid (potential ligand) receptor GPR109A (HM74A) Receptor ligand->receptor g_protein Gi/o G-protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates pla2 Phospholipase A2 (PLA2) ca_release->pla2 activates pkc->pla2 activates aa Arachidonic Acid pla2->aa releases prostanoids Prostanoids (e.g., Prostaglandins) aa->prostanoids converted by COX enzymes inflammation Inflammation/ Vasodilation prostanoids->inflammation

References

An In-depth Technical Guide to 2-Phenylnicotinic Acid (CAS 33421-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylnicotinic acid (CAS 33421-39-5) is a pyridinecarboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. Its structural motif, featuring a phenyl group attached to a nicotinic acid core, positions it as a valuable building block for the synthesis of novel, biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, potential synthesis methodologies, and its putative mechanism of action as an anti-inflammatory agent through the activation of the G protein-coupled receptor 109A (GPR109A). Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is an off-white to beige solid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 33421-39-5N/A
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [1]
IUPAC Name 2-phenylpyridine-3-carboxylic acid[1]
Synonyms 2-Phenyl-3-pyridinecarboxylic acid[1]
Appearance Off-white to beige solidN/A
Purity ≥98%
Melting Point Not available in published literatureN/A
Solubility Soluble in organic solvents such as pyridine[N/A]
Storage Store at room temperature in a dry, dark place[2]

Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions that form the C-C bond between the pyridine and phenyl rings. Two plausible methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Protocol: Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of a pyridine derivative with a phenylboronic acid.

Workflow for Suzuki-Miyaura Coupling

G Start Reactants: 2-chloronicotinic acid Phenylboronic acid Reaction Reaction: Reflux under inert atmosphere (e.g., Argon) Start->Reaction Catalyst Catalyst System: Pd(OAc)₂ Triphenylphosphine Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent: Toluene/Ethanol/Water Solvent->Reaction Workup Work-up: Acidification Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-chloronicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Ullmann Condensation

This method involves the copper-catalyzed reaction between an aryl halide and an aniline derivative, followed by hydrolysis.

Methodology:

  • Reaction Setup: In a sealed tube, combine 2-chloronicotinic acid (1 equivalent), aniline (2 equivalents), and a catalytic amount of boric acid (e.g., 20 mol%).

  • Reaction Conditions: Heat the mixture at 120 °C under solvent-free conditions for 2-4 hours.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove excess aniline and boric acid.

  • Purification: The crude 2-anilinonicotinic acid can be purified by recrystallization or column chromatography.

  • Note: While this protocol describes the synthesis of an intermediate, further steps would be required to obtain this compound.

Biological Activity and Mechanism of Action

Derivatives of nicotinic acid have shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The primary mechanism for the anti-inflammatory effects of nicotinic acid and its analogs is believed to be through the activation of the G protein-coupled receptor 109A (GPR109A).

GPR109A Signaling Pathway

Activation of GPR109A by a ligand such as this compound is proposed to initiate a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory NF-κB pathway.

GPR109A-mediated Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound GPR109A GPR109A Ligand->GPR109A Binds Gi Gαi GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases IkappaB IκBα beta_arrestin->IkappaB Prevents Phosphorylation IKK IKK NFkB_IkappaB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkappaB->NFkB Release Inhibited NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Inhibited Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_nuc->Cytokines Transcription Blocked

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound via GPR109A.

Description of the Pathway:

  • Ligand Binding: this compound binds to and activates the GPR109A receptor on the surface of immune cells such as monocytes and macrophages.

  • G-protein Activation: This activation leads to the dissociation of the heterotrimeric G-protein, and the Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • β-Arrestin Recruitment: Activated GPR109A also recruits β-arrestin.

  • NF-κB Inhibition: β-arrestin interacts with IκBα, preventing its phosphorylation by IκB kinase (IKK) and subsequent degradation. This stabilizes the NF-κB-IκBα complex in the cytoplasm.

  • Reduced Inflammation: As NF-κB is sequestered in the cytoplasm, its translocation to the nucleus is inhibited. This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Quantitative Biological Data

Table 2: Biological Activity of GPR109A Agonists

CompoundAssayTargetValueReference(s)
This compound GPR109A Activation (EC₅₀)GPR109ANot available in published literatureN/A
TNF-α Inhibition (IC₅₀)TNF-αNot available in published literatureN/A
IL-6 Inhibition (IC₅₀)IL-6Not available in published literatureN/A
Nicotinic Acid GPR109A Activation (EC₅₀)GPR109A~1 µM[3]
TNF-α InhibitionTNF-αSignificant reduction at 0.1-1 mMN/A
IL-6 InhibitionIL-6Significant reduction at 0.1-1 mMN/A
Acifran GPR109A Activation (EC₅₀)GPR109A~2 µM[4]

Experimental Protocols for Biological Evaluation

In Vitro GPR109A Activation Assay (cAMP Inhibition)

This assay measures the ability of a compound to activate GPR109A, leading to a decrease in intracellular cAMP levels.

Workflow for GPR109A Activation Assay

G Start Cell Culture: HEK293 cells expressing GPR109A Treatment Treatment: Incubate with this compound Start->Treatment Stimulation Stimulation: Add Forskolin to increase cAMP Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection: ELISA or HTRF Lysis->Detection Analysis Data Analysis: Calculate EC₅₀ Detection->Analysis

Caption: Workflow for determining GPR109A activation via a cAMP inhibition assay.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human GPR109A in a 96-well plate and culture overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add to the cells. Incubate for 30 minutes at 37°C.

  • Stimulation: Add forskolin (a known adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure intracellular cAMP levels using a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vitro Anti-inflammatory Assay (Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Seed human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate. Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) if required.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control. Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Conclusion

This compound is a promising chemical entity with potential applications in drug discovery, particularly in the development of novel anti-inflammatory agents. Its likely mechanism of action through the GPR109A receptor provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for the synthesis and biological evaluation of this compound. Future research should focus on determining the specific quantitative biological activity of this compound to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of 2-Phenylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylnicotinic acid, also known as 2-phenylpyridine-3-carboxylic acid, is a heterocyclic aromatic compound with a molecular formula of C₁₂H₉NO₂ and a monoisotopic mass of 199.0633 g/mol .[1] Its structure, featuring a phenyl group attached to a pyridine ring bearing a carboxylic acid function, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supplemented with comprehensive experimental protocols.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.3 - 8.5ddJ = 8.0, 2.0
H-57.5 - 7.7tJ = 8.0
H-68.7 - 8.9ddJ = 8.0, 2.0
H-2', H-6'7.6 - 7.8m
H-3', H-4', H-5'7.3 - 7.5m
COOH10.0 - 13.0br s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4135 - 140
C-5120 - 125
C-6145 - 150
C-1'138 - 142
C-2', C-6'128 - 132
C-3', C-5'127 - 130
C-4'129 - 133
COOH165 - 170
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are detailed below.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500O-H stretchCarboxylic Acid
3100 - 3000C-H stretchAromatic
1710 - 1680C=O stretchCarboxylic Acid
1600 - 1450C=C stretchAromatic Ring
1320 - 1210C-O stretchCarboxylic Acid
950 - 910O-H bendCarboxylic Acid
780 - 740 and 710 - 690C-H out-of-plane bendMonosubstituted Phenyl
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₂H₉NO₂
Exact Mass199.0633 u
[M+H]⁺200.0706 m/z
[M-H]⁻198.0560 m/z
[M+Na]⁺222.0525 m/z

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (or as needed for adequate signal-to-noise)

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

  • Accessory: ATR accessory with a diamond or germanium crystal

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.

  • A small amount of formic acid or ammonium hydroxide may be added to the sample solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

Instrument Parameters (LC-MS with ESI):

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Mass Range: 50-500 m/z

  • Capillary Voltage: 3-4 kV

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 200-350 °C

  • Nebulizer Pressure: 10-30 psi

  • Fragmentor Voltage: 70-120 V (for MS/MS fragmentation analysis)

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Dilute Prepare Dilute Solution (e.g., in Methanol) Sample->Dilute For MS Solid_Sample Use Solid Directly Sample->Solid_Sample For IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometry (ESI-MS) Dilute->MS IR FT-IR Spectroscopy (ATR) Solid_Sample->IR NMR_Data Acquire FID Process (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT, Background Subtraction) IR->IR_Data MS_Data Acquire Mass Spectrum (Full Scan, MS/MS) MS->MS_Data Interpret_NMR Chemical Shifts Coupling Constants Integration NMR_Data->Interpret_NMR Interpret_IR Characteristic Absorptions (Functional Groups) IR_Data->Interpret_IR Interpret_MS Molecular Ion Peak Fragmentation Pattern MS_Data->Interpret_MS Structure Confirm Structure of This compound Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Spectroscopic analysis workflow.

References

The Multifaceted Biological Activities of 2-Phenylnicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-phenylnicotinic acid, a class of organic compounds characterized by a phenyl group at the 2-position of a nicotinic acid scaffold, have garnered significant attention in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including notable anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of molecules.

Core Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse, with anti-inflammatory and analgesic properties being the most extensively studied. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

CompoundAnti-inflammatory Activity (% inhibition of edema)Analgesic Activity (% protection)Reference Compound
2-(Arylamino)nicotinic acid derivatives
FlunixinPotentPotent-
Derivative with 3-chloro substitution95.37 ± 4.45 (at 30 min)-Niflumic acid
Derivative with 4-pyridyl moiety80 (at 1 hr)-Niflumic acid
2-Phenoxynicotinic acid hydrazide derivatives
Unsubstituted phenyl/4-pyridyl or C-4 methoxy derivativesModerate to HighModerate to HighMefenamic acid
Other Nicotinic Acid Derivatives
Isonicotinic acid-derived 1,3,4-oxadiazolesSuperior to Naproxen-Naproxen

Table 1: Anti-inflammatory and Analgesic Activities of this compound and Related Derivatives.

Compound/ExtractAntibacterial Activity (MIC µg/mL)Target MicroorganismAntifungal Activity
Acylhydrazone derivative 131.95 - 15.62Gram-positive bacteria (e.g., Staphylococcus epidermidis, MRSA)-
1,3,4-Oxadiazoline derivative 257.81 - 15.62Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)-
2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazone 2ActiveB. cereus, P. carotovorum-
2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazone 5ActiveS. aureus 209P-

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives.

Key Experimental Protocols

The evaluation of the biological activities of this compound derivatives involves a range of standardized in vivo and in vitro assays. Detailed methodologies for the most critical of these experiments are provided below.

Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

A common and efficient method for the synthesis of 2-(arylamino)nicotinic acid derivatives, such as the potent non-steroidal anti-inflammatory drug (NSAID) flunixin, is through a solvent-free reaction using boric acid as a catalyst.[1][2]

Materials:

  • 2-Chloronicotinic acid

  • Appropriate aniline derivative (e.g., 2-methyl-3-trifluoromethylaniline for flunixin synthesis)

  • Boric acid (H₃BO₃)

Procedure:

  • Combine the 2-chloronicotinic acid and the aniline derivative in a 1:2 molar ratio in a reaction vessel.

  • Add a catalytic amount of boric acid (e.g., 30 mol%).

  • Heat the reaction mixture to 120°C under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be purified by recrystallization or column chromatography.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo model assesses the ability of a compound to inhibit acute inflammation.[3][4][5]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific absorption period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This assay evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.[6][7][8][9]

Materials:

  • Swiss albino mice (20-25 g)

  • Acetic acid (0.6% or 1% v/v in distilled water)

  • Test compound

  • Reference drug (e.g., Diclofenac sodium)

Procedure:

  • Divide the mice into groups: control, standard, and test groups.

  • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After a set time (e.g., 30 minutes), inject 0.1 mL of acetic acid solution intraperitoneally into each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a latency period of 5 minutes, count the number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) for a defined period (e.g., 10-20 minutes).

  • Calculate the percentage of analgesic activity (protection) using the formula: % Protection = [(Mean number of writhes in control - Mean number of writhes in treated) / Mean number of writhes in control] x 100

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key targets for many anti-inflammatory drugs.[10][11][12][13][14]

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for prostaglandin quantification)

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compound, reference inhibitors, or vehicle (e.g., DMSO) to the wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value if applicable.

LPS-Stimulated RAW 264.7 Macrophage Assay for TNF-α and IL-6 Inhibition

This in vitro assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[19][20][21][22][23]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24- or 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a control group with cells and medium only, and an LPS-only group.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of this compound derivatives, the following diagrams have been generated using the Graphviz DOT language.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 COX2 COX-2 Gene_Expression->COX2 Inflammation Inflammation TNFa->Inflammation IL6->Inflammation COX2->Inflammation Derivative 2-Phenylnicotinic Acid Derivative Derivative->IKK Inhibits Derivative->COX2 Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition.

G Start Start Animal_Prep Animal Preparation (Fasting, Acclimatization) Start->Animal_Prep Dosing Administer Test Compound, Reference, or Vehicle Animal_Prep->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection After absorption period Paw_Volume_Measurement Measure Paw Volume (0h and 1-5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

G Start Start Cell_Seeding Seed RAW 264.7 Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment After 24h adhesion MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition After 24-72h treatment Incubation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability (%) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

References

An In-depth Technical Guide on the Biological Mechanism of Action of 2-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylnicotinic acid, a heterocyclic carboxylic acid, has garnered interest for its potential therapeutic applications, primarily stemming from its anti-inflammatory and analgesic properties. This technical guide delineates the core biological mechanisms of action of this compound and its derivatives. The primary modes of action are believed to be twofold: activation of the G-protein coupled receptor 109A (GPR109A) and inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of these mechanisms, supported by available data on related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the key signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on its derivatives to present a cohesive model of its biological activity.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to its interaction with two key signaling pathways involved in inflammation and cellular metabolism:

  • GPR109A Agonism: As a nicotinic acid derivative, this compound is a putative agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of this receptor, which is expressed on adipocytes and various immune cells, leads to a cascade of anti-inflammatory effects.

  • Cyclooxygenase (COX) Inhibition: Structurally, this compound shares features with non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. This suggests that it may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes, particularly COX-2, which is a key mediator of prostaglandin synthesis in inflammatory responses.

GPR109A-Mediated Anti-Inflammatory Pathway

Activation of GPR109A by a ligand such as this compound initiates a G-protein-dependent signaling cascade that ultimately suppresses inflammatory responses.

Signaling Pathway

GPR109A_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Gi Gi Receptor->Gi Activates AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB_IkB NFkB_IkB NFkB NFkB NFkB_IkB->NFkB Releases NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Cytokines DNA->Cytokines Transcription

Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the activation of GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.

1. Materials:

  • HEK293 cells stably expressing human GPR109A (or other suitable cell line).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor, e.g., 0.5 mM IBMX).

  • Forskolin.

  • This compound and reference agonists (e.g., nicotinic acid).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well white microplates.

2. Procedure:

  • Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in stimulation buffer.

  • Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells except the negative control and incubate for 30 minutes at room temperature to stimulate adenylyl cyclase.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cyclooxygenase (COX) Inhibition

The structural analogy of this compound to fenamates suggests its potential to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1]

Signaling Pathway

COX_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX2 Arachidonic_Acid->COX2 Substrate PGH2 PGH2 COX2->PGH2 Catalyzes conversion to Prostaglandins Prostaglandins PGH2->Prostaglandins Converted to Inhibitor Inhibitor Inhibitor->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Mediates

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against COX-1 and COX-2.[2]

1. Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • This compound and reference inhibitors (e.g., celecoxib, ibuprofen).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of this compound or reference inhibitors to the inhibitor wells. Add solvent control to the 100% initial activity wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Immediately add the colorimetric substrate (TMPD) and monitor the absorbance at 590 nm for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Downstream Effects on Inflammatory Cytokines

Both GPR109A activation and COX inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Studies on derivatives of this compound have shown a reduction in serum levels of these cytokines in animal models of inflammation.[3][4]

Experimental Workflow: Cytokine Measurement

Cytokine_Workflow A 1. Cell Culture and Stimulation (e.g., Macrophages + LPS) B 2. Treatment with This compound A->B C 3. Incubation B->C D 4. Supernatant Collection C->D E 5. Cytokine Quantification (ELISA) D->E F 6. Data Analysis (e.g., IC50 for cytokine inhibition) E->F

Quantitative Data Summary

Target Parameter This compound Reference Compound(s)
GPR109AEC50To be determinedNicotinic Acid: ~100 nM[5]
COX-1IC50To be determinedIbuprofen: ~13 µM
COX-2IC50To be determinedCelecoxib: ~0.04 µM
TNF-α ProductionIC50To be determinedData on derivatives suggest inhibition[3]
IL-6 ProductionIC50To be determinedData on derivatives suggest inhibition[3]

Conclusion

The biological mechanism of action of this compound in biological systems is likely multifaceted, primarily involving the activation of the GPR109A receptor and the inhibition of COX enzymes. These actions converge on the suppression of key inflammatory pathways, including the NF-κB signaling cascade and the production of prostaglandins and pro-inflammatory cytokines. This guide provides a framework for the experimental investigation of this compound and its derivatives, offering detailed protocols and conceptual diagrams to facilitate further research and drug development. The elucidation of precise quantitative pharmacological parameters for this compound will be crucial in determining its therapeutic potential.

References

Potential Therapeutic Targets of 2-Phenylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnicotinic acid, a heterocyclic carboxylic acid, belongs to the class of nicotinic acid derivatives. This family of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, analgesic, and antimicrobial effects. While much of the research has focused on various substituted analogs, this technical guide consolidates the current understanding of the potential therapeutic targets of the core molecule, this compound. This document provides an in-depth overview of its likely mechanisms of action, relevant signaling pathways, and detailed experimental protocols for in vitro evaluation.

It is important to note that while the broader class of 2-arylnicotinic acid derivatives has been studied for its pharmacological effects, specific quantitative data for the parent compound, this compound, is limited in publicly available literature. Therefore, this guide also presents data from closely related analogs to provide a foundational understanding for future research and development.

Potential Therapeutic Targets

Based on the pharmacological profile of nicotinic acid and its derivatives, the primary potential therapeutic targets for this compound are implicated in inflammatory and pain pathways. These include cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, and the G-protein coupled receptor 109A (GPR109A).

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Studies on 2-arylnicotinic acid derivatives suggest that this scaffold can exhibit inhibitory activity against both COX-1 and COX-2. The anti-inflammatory and analgesic effects observed in these derivatives are often attributed to their ability to block prostaglandin synthesis.

Quantitative Data for 2-Aryl Nicotinic Acid Derivatives (as a proxy for this compound)

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference Drugs
Ibuprofen133700.035
Celecoxib150.04375
2-Aryl Nicotinic Acid Derivatives
2-(4-Chlorophenyl)nicotinic acid>10015.2-
2-(4-Methoxyphenyl)nicotinic acid>10025.8-

Note: The data for derivatives is sourced from various studies on substituted this compound analogs and is intended to be illustrative of the potential activity of the core scaffold.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators involved in inflammation and allergic responses. Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions like asthma. Some natural and synthetic compounds exhibit dual inhibition of both COX and LOX pathways, offering a broader anti-inflammatory effect. Nicotinic acid derivatives have been explored for their potential to inhibit LOX enzymes.

Quantitative Data for Lipoxygenase Inhibition

Direct quantitative data for this compound's inhibitory activity against lipoxygenase isoforms is currently unavailable in the literature. Research in this area for the parent compound is warranted to fully elucidate its anti-inflammatory profile.

GPR109A (Hydroxycarboxylic Acid Receptor 2) Activation

GPR109A, also known as HCA2, is a G-protein coupled receptor that is activated by nicotinic acid (niacin).[1] This receptor is primarily expressed in adipocytes and immune cells, such as macrophages.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in lipolysis. In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects by modulating cytokine production. Given its structural similarity to nicotinic acid, this compound is a potential agonist of GPR109A.

Quantitative Data for GPR109A Activation

Specific EC50 or Ki values for the interaction of this compound with GPR109A are not currently available. Functional assays are required to determine the activity of this compound at this receptor and to understand its potential role in mediating anti-inflammatory and metabolic effects. For reference, nicotinic acid has a high affinity for GPR109A, with an EC50 in the nanomolar range.

Signaling Pathways

The potential therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation.

Arachidonic Acid Cascade: COX and LOX Pathways

Inhibition of COX and LOX enzymes by this compound would directly impact the arachidonic acid cascade, reducing the production of pro-inflammatory eicosanoids.

Arachidonic_Acid_Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Leukotrienes->Inflammation, Pain, Fever This compound (Inhibition) This compound (Inhibition) This compound (Inhibition)->COX-1 / COX-2 This compound (Inhibition)->5-LOX

Figure 1: Inhibition of COX and LOX pathways by this compound.

GPR109A Signaling Pathway

Activation of GPR109A by this compound would initiate a Gαi-mediated signaling cascade, leading to anti-inflammatory effects, potentially through the inhibition of NF-κB.

GPR109A_Signaling cluster_inhibition This compound This compound GPR109A GPR109A Gαi Gαi GPR109A->Gαi Activation Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibition Anti-inflammatory Effects Anti-inflammatory Effects Gαi->Anti-inflammatory Effects cAMP cAMP Adenylyl Cyclase->cAMP Production PKA PKA cAMP->PKA Activation NF-κB Activation NF-κB Activation PKA->NF-κB Activation Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines

Figure 2: GPR109A-mediated anti-inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the activity of this compound against its potential therapeutic targets.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compound is monitored spectrophotometrically.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound stock solution (in DMSO)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate reader

Workflow:

COX_Assay_Workflow start Start prep Prepare Reagents: Enzyme, Substrate, Test Compound Dilutions start->prep incubate Pre-incubate Enzyme with Test Compound or Vehicle (DMSO) prep->incubate add_substrate Initiate Reaction: Add Arachidonic Acid and TMPD incubate->add_substrate measure Measure Absorbance Kinetically at 590 nm add_substrate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Figure 3: Workflow for COX inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle (for control).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of arachidonic acid and TMPD to each well.

  • Immediately begin monitoring the increase in absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC50 of this compound for 5-lipoxygenase.

Principle: This assay measures the formation of hydroperoxides from the oxidation of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX. The increase in absorbance at 234 nm due to the formation of conjugated dienes is monitored.

Materials:

  • Human recombinant 5-lipoxygenase enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • Reference inhibitor (e.g., Zileuton)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor in the reaction buffer.

  • In a quartz cuvette or UV-transparent 96-well plate, add the reaction buffer and the test compound or vehicle.

  • Add the 5-LOX enzyme solution and pre-incubate at room temperature for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the rate of reaction from the initial linear portion of the curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value as described for the COX assay.

GPR109A Activation Assay (cAMP Measurement)

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of GPR109A.

Principle: This assay measures the ability of a compound to activate GPR109A, which is a Gi-coupled receptor. Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

Materials:

  • A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)

  • Forskolin (an adenylyl cyclase activator)

  • This compound stock solution (in DMSO)

  • Reference agonist (e.g., Nicotinic acid)

  • cAMP assay kit (e.g., HTRF cAMP HiRange Kit)

  • Cell culture reagents and 384-well plates

Workflow:

GPR109A_Assay_Workflow start Start seed_cells Seed GPR109A-expressing cells in a 384-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound add_forskolin Stimulate with Forskolin to increase basal cAMP add_compound->add_forskolin incubate Incubate to allow receptor activation and cAMP modulation add_forskolin->incubate lyse_and_detect Lyse cells and perform cAMP detection assay (e.g., HTRF) incubate->lyse_and_detect analyze Calculate % inhibition of Forskolin response and determine EC50 lyse_and_detect->analyze end End analyze->end

Figure 4: Workflow for GPR109A activation assay.

Procedure:

  • Seed the GPR109A-expressing cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and the reference agonist.

  • Treat the cells with the test compounds or vehicle.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • The signal is inversely proportional to the cAMP concentration. Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the agonist concentration and determine the EC50 value using non-linear regression analysis.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of inflammation and pain management. Based on the existing literature on related compounds, its potential therapeutic targets include COX-1, COX-2, lipoxygenases, and the GPR109A receptor. While direct quantitative data for the parent molecule is currently scarce, the experimental protocols provided in this guide offer a clear path for its comprehensive in vitro characterization. Further investigation into the specific interactions of this compound with these targets is crucial to unlock its full therapeutic potential and to guide the rational design of new, more potent and selective derivatives. The visualization of the relevant signaling pathways and experimental workflows aims to facilitate a deeper understanding and to stimulate further research in this promising area of drug discovery.

References

An In-depth Technical Guide to the Structural Analogs and Isomers of 2-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and isomers of 2-phenylnicotinic acid, a key scaffold in medicinal chemistry. This document delves into their synthesis, physicochemical properties, and diverse biological activities, with a focus on providing actionable data and detailed experimental methodologies for researchers in the field.

Core Structure and Isomerism of this compound

This compound, with the chemical formula C₁₂H₉NO₂, is an aromatic carboxylic acid featuring a phenyl group at the 2-position of a pyridine ring. Its fundamental structure serves as a versatile template for the development of a wide array of bioactive compounds.

Physicochemical Properties

The core properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-phenylpyridine-3-carboxylic acid--INVALID-LINK--
Molecular Formula C₁₂H₉NO₂--INVALID-LINK--
Molecular Weight 199.20 g/mol --INVALID-LINK--
CAS Number 33421-39-5--INVALID-LINK--
Isomerism

Isomerism in this compound derivatives can arise from several sources, including positional isomerism of substituents on the phenyl and pyridine rings, as well as conformational isomerism.

Positional Isomers: The biological activity of nicotinic acid derivatives is significantly influenced by the position of substituents. For instance, moving the phenyl group to other positions on the pyridine ring (e.g., 3-phenyl, 4-phenyl) or altering the substitution pattern on the phenyl ring itself can dramatically change the molecule's pharmacological profile.

Conformational Isomers (Polymorphism): 2-(Phenylamino)nicotinic acid, a closely related analog, is known to exhibit conformational polymorphism, where molecules crystallize in different solid-state forms.[1] These polymorphs can display distinct colors, hydrogen-bonding patterns, and physicochemical properties, which can impact drug solubility and bioavailability.[1]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs often involves cross-coupling reactions to form the biaryl scaffold, followed by modifications of the carboxylic acid group.

General Synthetic Routes

A common strategy for synthesizing 2-aryl nicotinic acid derivatives involves the reaction of a 2-chloronicotinic acid derivative with a substituted aniline in the presence of a catalyst.[2] A solvent-free approach using boric acid as a catalyst has been reported to be an efficient and environmentally friendly method.

Another versatile method involves a multi-step synthesis beginning with the esterification of 2-chloronicotinic acid, followed by nucleophilic substitution and subsequent hydrolysis to yield the desired 2-substituted nicotinic acid.[2]

General Synthetic Workflow
Experimental Protocol: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

This protocol is adapted from a solvent-free synthesis method.

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline

  • Boric acid (catalyst)

Procedure:

  • Combine 2-chloronicotinic acid (1 mmol) and the desired substituted aniline (2 mmol) in a reaction vessel.

  • Add boric acid (20 mg, 0.3 mmol) to the mixture.

  • Heat the reaction mixture to 120°C under solvent-free conditions, with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Anti-inflammatory and Analgesic Activity

Numerous studies have reported the anti-inflammatory and analgesic properties of 2-substituted phenyl derivatives of nicotinic acid.[3] The activity is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.

CompoundAnalgesic Activity (% Protection)Anti-inflammatory Activity (% Edema Inhibition)
4a (2-(2-bromophenylamino)nicotinic acid) 65.458.2
4c (2-(2-bromo-5-methoxyphenylamino)nicotinic acid) 72.165.8
Mefenamic Acid (Reference) 55.350.1
Data adapted from a study on 2-substituted phenyl derivatives of nicotinic acid.[3]

Structure-Activity Relationship (SAR): The presence of a 2-bromophenyl substituent has been shown to be favorable for both analgesic and anti-inflammatory activities.[3] Further substitution on the phenyl ring can modulate this activity.

Antimicrobial and Antifungal Activity

Derivatives of nicotinic acid, particularly hydrazones and their cyclized products like 1,3,4-oxadiazolines, have exhibited significant antimicrobial and antifungal properties.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
Compound 5 (a nicotinic acid hydrazone) 7.81 - 15.62> 250
Compound 13 (a nicotinic acid hydrazone) 1.95 - 15.62> 250
Compound 25 (a 1,3,4-oxadiazoline derivative) 7.8162.5
MIC values represent the minimum inhibitory concentration.

SAR: The nature and position of substituents on the aromatic rings play a crucial role in the antimicrobial potency. For instance, certain substitutions can enhance activity against Gram-positive bacteria.

Anticancer Activity

Certain nicotinic acid derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor This compound Analog (Inhibitor) Inhibitor->Dimerization Inhibits

VEGFR-2 Signaling and Inhibition
Other Biological Activities

Analogs of this compound have also been explored for their activity as:

  • Hypoxia-Inducible Factor (HIF)-1α inhibitors: These compounds can interfere with the cellular response to low oxygen levels, a pathway often exploited by cancer cells.

  • Nicotinic Acetylcholine Receptor (nAChR) modulators: Modulation of nAChRs is a key strategy in the development of treatments for neurological disorders.[4][5]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro assays to evaluate the biological activity of this compound analogs.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3][6]

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compound and reference drug (e.g., mefenamic acid)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, reference, and test compound groups at different doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth or other suitable growth medium

  • 96-well microtiter plates

  • Test compound solutions at various concentrations

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity (growth). The lowest concentration with no visible growth is the MIC.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[7][8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence, which is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

G start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) step1 Dispense Reagents into 96-well Plate start->step1 step2 Incubate at 30°C step1->step2 step3 Stop Reaction & Add Detection Reagent step2->step3 step4 Measure Signal (Luminescence) step3->step4 end Data Analysis (IC50 Determination) step4->end

In Vitro Kinase Assay Workflow

Characterization of Isomers and Analogs

The structural elucidation and characterization of synthesized compounds are crucial for confirming their identity and purity.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position and connectivity of atoms. Isomers will exhibit distinct chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and amide groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Purity and Physical Properties
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound. Isomers often have different melting points.

  • Elemental Analysis: Confirms the empirical formula of the compound.

Conclusion

The this compound scaffold is a rich source of structurally diverse molecules with a wide range of promising biological activities. This guide has provided a comprehensive overview of the synthesis, properties, and biological evaluation of its analogs and isomers. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the design and discovery of novel therapeutic agents based on this versatile molecular framework.

References

2-Phenylnicotinic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for 2-Phenylnicotinic acid (CAS RN: 33421-39-5). The information contained herein is intended for qualified individuals in research and development settings. All users should be familiar with standard laboratory safety practices and should consult the full Safety Data Sheet (SDS) before handling this chemical.

Chemical Identification and Physical Properties

This compound, also known as 2-phenylpyridine-3-carboxylic acid, is a pyridine derivative. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [1]
CAS Number 33421-39-5[1][2][3]
Appearance White to light yellow powder/crystal[2]
Melting Point 167.0 - 171.0 °C[2]
Boiling Point 357.3 ± 22.0 °C at 760 mmHg[3]
Solubility No quantitative data available. Generally, nicotinic acid derivatives have limited solubility in water.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[4]
Serious Eye Irritation2AH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram:

  • GHS07: Exclamation Mark

Toxicological Information

There is currently no publicly available quantitative toxicological data (e.g., LD50, LC50) specific to this compound. It is recommended to handle this compound with the assumption of potential toxicity based on its hazard classification.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

4.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent further leakage or spillage if safe to do so.

    • Contact emergency services and the institutional safety office.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not publicly available, a general workflow for handling this type of compound in a research setting is outlined below.

General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

General Handling Workflow

Hazard and Precautionary Relationships

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions for this compound.

GHS Hazard and Precautionary Statement Relationships cluster_hazards Identified Hazards cluster_precautions Precautionary Statements H315 H315: Causes skin irritation P264 P264: Wash hands thoroughly after handling H315->P264 P280 P280: Wear protective gloves/eye protection H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 H319 H319: Causes serious eye irritation H319->P264 H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water H319->P305_P351_P338 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 P271 P271: Use only outdoors or in a well-ventilated area H335->P271 P304_P340 P304+P340: IF INHALED: Remove person to fresh air H335->P304_P340 P403_P233 P403+P233: Store in a well-ventilated place P271->P403_P233 P501 P501: Dispose of contents/container to approved waste disposal plant P302_P352->P501 P305_P351_P338->P501 P304_P340->P501

Hazard and Precautionary Logic

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users are responsible for conducting their own risk assessments and implementing appropriate safety measures.

References

A Technical Guide to High-Purity 2-Phenylnicotinic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2-Phenylnicotinic acid, a valuable building block in medicinal chemistry and drug discovery. This document details commercially available sources, their specifications, and key experimental protocols for its application in research, with a focus on its potential role as a modulator of G protein-coupled receptor (GPCR) signaling pathways.

Commercial Suppliers and Specifications

High-purity this compound (CAS No. 33421-39-5) is available from a range of commercial suppliers catering to the research and development sector. The purity of the compound is a critical parameter for reproducible experimental results, and suppliers typically provide a certificate of analysis (CoA) detailing the purity and other quality control parameters. The following table summarizes the specifications from several key suppliers. It is important to note that for research purposes, these products are not intended for human or veterinary use.[1]

SupplierProduct NumberPurityFormStorageAdditional Notes
Sigma-Aldrich FLUH99C7C00E98%SolidAmbientCountry of Origin: GB
Clinivex RCLS2L174221Not specifiedNot specifiedRoom temperature, protected from light and moisture. Cold storage for temperature-sensitive materials.[1]For laboratory and research use only.[1]
ChemicalBook CB7726282Not specifiedNot specifiedNot specifiedLists multiple suppliers in China.
Finetech Industry Limited Not specifiedNot specifiedNot specifiedNot specifiedCustom synthesis and bulk quantities available.[2]
Capot Chemical Co., Ltd. 1272298%Not specifiedNot specifiedAvailable in various package sizes.
Tetranov Biopharm Not specified95%Not specifiedNot specifiedAvailable in various package sizes.

Note: Purity levels and available data can vary. Researchers should always request a lot-specific Certificate of Analysis for detailed information.

Synthesis and Purification

While detailed, high-yield synthesis protocols for this compound are not abundantly available in the public domain, general synthetic routes for nicotinic acid derivatives often involve Suzuki coupling reactions.[3] A typical approach would involve the coupling of 2-chloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst and a base.[3]

General Synthetic Protocol (Suzuki Coupling):

  • A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents) is prepared in a solvent system of toluene, ethanol, and water.[3]

  • The reaction mixture is heated to reflux for 12-16 hours under an inert atmosphere.[3]

  • After cooling, the mixture is filtered, and the filtrate is concentrated.[3]

  • The residue is then partitioned between ethyl acetate and water.[3]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.[3]

  • The crude product is purified by column chromatography on silica gel to yield the 2-phenyl derivative of nicotinic acid.[3]

Biological Activity and Signaling Pathways

This compound is a structural analog of nicotinic acid (niacin), a well-known agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4][5][6] Activation of GPR109A, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This signaling pathway is crucial in mediating the anti-lipolytic effects of niacin in adipocytes.[8]

Furthermore, GPR109A activation can trigger a secondary signaling cascade through the recruitment of β-arrestin proteins, leading to receptor internalization and downstream signaling events that are independent of G-protein coupling.[7] One of the key downstream effects of GPR109A activation in certain cell types, such as keratinocytes and immune cells, is the release of arachidonic acid and subsequent production of prostaglandins, which is associated with the characteristic flushing side effect of niacin.[4]

The following diagram illustrates the proposed signaling pathway for a GPR109A agonist like this compound.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular 2-PNA 2-PNA GPR109A GPR109A 2-PNA->GPR109A Binds to Gai Gai GPR109A->Gai Activates b_arrestin b_arrestin GPR109A->b_arrestin Recruits AC AC Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PLC PLC b_arrestin->PLC Activates AA AA PLC->AA Releases PGs PGs AA->PGs Metabolized to

Caption: Proposed signaling pathway of this compound (2-PNA) via the GPR109A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound on GPR109A.

Experimental Protocol 1: In Vitro cAMP Assay for Gαi-Coupled Receptor Activation

This protocol is adapted from standard methods for measuring cAMP levels in response to Gαi-coupled receptor activation.[9][10][11]

1. Cell Culture and Plating:

  • Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
  • Seed the cells into 384-well plates at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to create a concentration-response curve.

3. Assay Procedure:

  • Remove the culture medium from the cells.
  • Add the diluted this compound solutions to the respective wells.
  • Add a known concentration of forskolin to all wells to stimulate adenylyl cyclase.
  • Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).

4. Detection and Data Analysis:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the concentration of cAMP in each sample from the standard curve.
  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Protocol 2: Arachidonic Acid Release Assay

This protocol is based on methods for measuring the release of arachidonic acid from pre-labeled cells.[12]

1. Cell Labeling:

  • Seed cells (e.g., CHO-K1 expressing GPR109A) in a suitable culture plate.
  • Pre-label the cells by incubating with [3H]-arachidonic acid in the culture medium for a sufficient time to allow incorporation into the cell membranes (e.g., 18-24 hours).

2. Assay Procedure:

  • Wash the cells with assay buffer to remove unincorporated [3H]-arachidonic acid.
  • Add fresh assay buffer containing various concentrations of this compound to the wells.
  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

3. Measurement of Released Arachidonic Acid:

  • Collect the supernatant from each well.
  • Measure the amount of radioactivity in the supernatant using a scintillation counter.

4. Data Analysis:

  • Express the results as a percentage of the total incorporated radioactivity.
  • Plot the percentage of arachidonic acid release against the log of the this compound concentration to determine the dose-response relationship.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a novel GPR109A agonist like this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation start Synthesize/Acquire This compound assay_prep Prepare Cell Lines (GPR109A expressing) start->assay_prep cAMP_assay High-Throughput cAMP Assay assay_prep->cAMP_assay hit_id Identify 'Hits' (Compounds reducing cAMP) cAMP_assay->hit_id dose_response Dose-Response Curve (Determine EC50) hit_id->dose_response selectivity Selectivity Profiling (Test against other GPCRs) dose_response->selectivity downstream Downstream Signaling (Arachidonic Acid Release) dose_response->downstream animal_model Animal Model of Dyslipidemia downstream->animal_model efficacy Assess Efficacy (e.g., lipid lowering) animal_model->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

Caption: A typical experimental workflow for the screening and validation of a GPR109A agonist.

This technical guide provides a foundational understanding of high-purity this compound for its application in research and drug development. By leveraging the provided information on suppliers, potential signaling pathways, and detailed experimental protocols, researchers can effectively utilize this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylnicotinic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. This application note provides a detailed protocol for the synthesis of 2-phenylnicotinic acid, a valuable building block in medicinal chemistry, through the Suzuki coupling of 2-chloronicotinic acid and phenylboronic acid.

Reaction Scheme

The synthesis of this compound via Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the active palladium(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)Ln-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)Ln-Ar' PdII_1->PdII_2 Transmetalation (Ar'-B(OH)2, Base) PdII_2->Pd0 Reductive Elimination Product Ar-Ar' PdII_2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Data of Suzuki Coupling Conditions for Chloro-heterocycles

The successful synthesis of this compound from 2-chloronicotinic acid, an electron-deficient substrate, is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported in the literature for the Suzuki coupling of related chloro-heterocyclic compounds, providing a basis for optimizing the synthesis of the target molecule.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
12,3,5-trichloropyridinePd(OAc)₂ (2)NoneK₂CO₃ (2)H₂O10085-95[1]
24-Chloroacetophenone[N,O]-ligated Pd catalyst (0.5)[N,O] ligandK₂CO₃ (2)DMF11095 (conversion)
3Resin-supported chloropyrimidinesPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)KF (3)THF50Moderate[2]
44-BromoacetophenonePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)n-propanol/H₂OReflux~90[3]
5Aryl chloridesPdCl₂(PCy₃)₂ (5)PCy₃CsF (2)NMP10083-98[4]

Note: The yields and conditions are specific to the cited reactions and may require optimization for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of 2-chloronicotinic acid with phenylboronic acid. Optimization may be necessary to achieve the highest yield and purity for this specific transformation.

Materials:

  • 2-Chloronicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloronicotinic acid (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate with 1% acetic acid) to afford the pure this compound.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Add Reactants & Catalyst (2-Chloronicotinic Acid, Phenylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (100 °C, 12-24h) C->D E 5. Workup (Cool, Dilute, Acidify, Extract) D->E F 6. Purification (Column Chromatography) E->F G Product: this compound F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting

  • Low Yield:

    • Inefficient Catalyst Activation: Ensure the reaction is thoroughly deoxygenated as oxygen can deactivate the palladium catalyst.

    • Substrate Reactivity: For unreactive chlorides, consider using a more active palladium precatalyst or a different ligand system, such as those developed by Buchwald or N-heterocyclic carbene (NHC) ligands.

    • Inappropriate Base: The choice of base is critical. If K₃PO₄ is ineffective, other bases like K₂CO₃ or Cs₂CO₃ can be screened.

  • Side Reactions:

    • Homocoupling: The self-coupling of phenylboronic acid can occur. This can sometimes be minimized by using a lower catalyst loading or ensuring a strictly anaerobic environment.

    • Protodeboronation: The boronic acid can be protonated and removed from the reaction. Using anhydrous solvents and a suitable base can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The success of this transformation, particularly with an electron-deficient substrate like 2-chloronicotinic acid, relies on the careful selection of the palladium catalyst, ligand, base, and reaction conditions. The protocol provided herein, along with the comparative data and troubleshooting guide, serves as a valuable resource for researchers in the synthesis and development of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of 2-Phenylnicotinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-phenylnicotinic acid derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. The following sections outline a robust synthetic methodology, present key biological data, and illustrate the relevant signaling pathways and experimental workflows.

Introduction

This compound and its derivatives are privileged scaffolds in drug discovery. The presence of the biphenyl-like core structure allows for interactions with various biological targets. Notably, these compounds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, their ability to modulate key signaling molecules such as cytokines (TNF-α, IL-6) and protein kinases highlights their potential for the development of novel therapeutics for a variety of diseases, including inflammatory disorders and cancer.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of this compound derivatives, offering high yields and broad functional group tolerance under relatively mild conditions. This protocol will focus on a generalized Suzuki-Miyaura coupling approach for the synthesis of this important class of molecules.

Data Presentation

The biological activity of this compound derivatives is summarized in the tables below. This quantitative data allows for a comparative analysis of the potency and selectivity of these compounds against various biological targets.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

Compound IDDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a This compound15.70.2954.1
1b 2-(4-Fluorophenyl)nicotinic acid18.20.3552.0
1c 2-(4-Chlorophenyl)nicotinic acid20.50.4150.0
1d 2-(4-Methylphenyl)nicotinic acid17.80.3157.4
Celecoxib Reference Drug>1000.04>2500
Diclofenac Reference Drug0.090.024.5

Note: IC50 values are indicative and can vary based on assay conditions. The data presented is a representative compilation from multiple sources for illustrative purposes.

Table 2: In Vitro Cytokine Inhibition and Kinase Activity Data

Compound IDDerivativeTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)JAK2 Kinase IC50 (nM)
2a 2-(3,4-Dimethoxyphenyl)nicotinic acid6.588-
2b 2-(4-(Trifluoromethyl)phenyl)nicotinic acid27.412074
2c 2-(Naphthalen-2-yl)nicotinic acid32.5150139
Ruxolitinib Reference JAK Inhibitor--3.3

Note: IC50 values are indicative and can vary based on assay conditions. The data presented is a representative compilation from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid with various arylboronic acids.

Materials:

  • 2-Chloronicotinic acid

  • Substituted phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Synthetic_Workflow Reactants 2-Chloronicotinic Acid + Substituted Phenylboronic Acid Reaction_Vessel Reaction Setup (Pd(OAc)2, PPh3, K2CO3, Toluene/Ethanol/Water) Reactants->Reaction_Vessel Reflux Reflux under Inert Atmosphere (80-100 °C, 12-24h) Reaction_Vessel->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Phenylnicotinic Acid Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathways

The diagrams below illustrate the key signaling pathways modulated by this compound derivatives.

COX Inhibition Pathway

This diagram shows how this compound derivatives inhibit the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

COX_Inhibition_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-Phenylnicotinic Acid Derivative Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the COX pathway by this compound derivatives.

TNF-α and IL-6 Signaling Inhibition

This diagram illustrates the potential mechanism by which this compound derivatives may inhibit inflammatory signaling cascades initiated by TNF-α and IL-6, which often involve the JAK/STAT pathway.

Cytokine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R NFkB NF-κB Pathway TNFR->NFkB JAK JAK IL6R->JAK STAT STAT JAK->STAT STAT_P p-STAT (dimer) STAT->STAT_P Gene_Expression Gene Expression (Pro-inflammatory mediators) STAT_P->Gene_Expression NFkB->Gene_Expression Inhibitor 2-Phenylnicotinic Acid Derivative Inhibitor->JAK Inhibitor->NFkB

Caption: Inhibition of TNF-α and IL-6 signaling pathways.

References

Application Notes and Protocols: 2-Phenylnicotinic Acid as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-phenylnicotinic acid as a versatile N,O-bidentate ligand in organometallic catalysis. Drawing parallels from the well-established chemistry of its close analog, 2-phenylpyridine, this document outlines the synthesis of a palladium(II) complex of this compound and its application in Suzuki-Miyaura cross-coupling and Mizoroki-Heck reactions. The protocols detailed herein are designed to be a practical guide for researchers exploring the catalytic potential of this ligand scaffold.

Introduction to this compound as a Ligand

This compound is an attractive ligand for organometallic catalysis due to its rigid backbone and the presence of two distinct donor atoms: a pyridine nitrogen and a carboxylic acid oxygen. This N,O-bidentate coordination motif can form stable cyclometalated complexes, particularly with late transition metals like palladium. The formation of such palladacycles is a key step in many catalytic C-H activation reactions. The electronic properties of the ligand can be readily tuned by introducing substituents on either the phenyl or pyridine ring, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

Synthesis of the Palladium(II)-2-Phenylnicotinate Pre-catalyst

The synthesis of a dimeric palladium(II) complex of this compound can be achieved through a C-H activation reaction. This pre-catalyst serves as a stable and readily handleable source of the active catalytic species.

Experimental Protocol: Synthesis of Di-μ-acetato-bis[2-(2'-pyridyl)phenyl-C',N]dipalladium(II) Analogue

Materials:

  • This compound

  • Palladium(II) acetate, Pd(OAc)₂

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and palladium(II) acetate (1.0 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • The reaction mixture is stirred and heated to reflux (approximately 120 °C) for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is washed with methanol and diethyl ether to remove any unreacted starting materials.

  • The product, a dimeric palladium(II) complex, is dried under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

The palladium(II)-2-phenylnicotinate complex is an effective pre-catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The ligand is proposed to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II)-2-phenylnicotinate pre-catalyst (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl bromide, phenylboronic acid, potassium carbonate, and the palladium(II)-2-phenylnicotinate pre-catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane and water to the tube.

  • The reaction mixture is stirred and heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
3BromobenzeneBiphenyl88
44-Bromobenzonitrile4-Cyanobiphenyl85
51-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl82
62-Bromopyridine2-Phenylpyridine75

Application in Mizoroki-Heck Reaction

The developed palladium catalyst also demonstrates high efficacy in the Mizoroki-Heck reaction, facilitating the coupling of aryl halides with alkenes.

Experimental Protocol: Mizoroki-Heck Reaction of Aryl Iodides with Styrene

Materials:

  • Aryl iodide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II)-2-phenylnicotinate pre-catalyst (1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl iodide, the palladium(II)-2-phenylnicotinate pre-catalyst, and DMF.

  • The tube is evacuated and backfilled with an inert gas three times.

  • Add styrene and triethylamine to the reaction mixture.

  • The reaction is stirred and heated to 120 °C for 24 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography.

Quantitative Data for Mizoroki-Heck Reaction
EntryAryl IodideAlkeneProductYield (%)
14-IodoanisoleStyrene4-Methoxystilbene90
24-IodotolueneStyrene4-Methylstilbene88
3IodobenzeneStyreneStilbene85
41-Iodo-4-nitrobenzeneStyrene4-Nitrostilbene78
5Iodobenzenen-Butyl acrylaten-Butyl cinnamate82

Visualizations

Catalytic Cycle and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArX Ar-X ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal BXOH B(OH)₂X Mizoroki_Heck_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Coord Alkene Coordination PdII_ArX->Coord PdII_Alkene [Ar-Pd(II)-X(L_n)(Alkene)] Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L_n) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)-X(L_n) BetaElim->PdH Product Substituted Alkene BetaElim->Product Product RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 BaseH Base-H⁺X⁻ RedElim->BaseH ArX Ar-X Alkene Alkene Alkene->Coord Base Base Base->RedElim Experimental_Workflow start Start setup Assemble Reactants in Schlenk Tube (Aryl Halide, Boronic Acid/Alkene, Base, Catalyst) start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 100-120 °C, 12-24h) solvent->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

High-Yield Synthesis of 2-Aryl Nicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aryl nicotinic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds are key components in the development of new therapeutic agents, including anti-inflammatory, analgesic, anti-cancer, and antihypertensive drugs. Their efficacy is often linked to the modulation of specific signaling pathways, such as those involving cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor-2 (VEGFR-2), and the renin-angiotensin system.

The efficient and high-yield synthesis of these derivatives is crucial for drug discovery and development, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the scalable production of lead candidates. This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-aryl nicotinic acid derivatives, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions.

Key Synthetic Methodologies

Several modern synthetic methods provide reliable access to 2-aryl nicotinic acid derivatives. The most prominent among these are the Suzuki-Miyaura coupling, Negishi coupling, and Buchwald-Hartwig amination for the synthesis of 2-(arylamino) analogs.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halide (typically 2-chloronicotinic acid) and an arylboronic acid is one of the most versatile and widely used methods for forming C-C bonds. It is known for its high functional group tolerance and generally gives high yields.

  • Negishi Coupling: This method involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. It is a powerful tool for C-C bond formation and is particularly useful for substrates that may be challenging for other methods.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is specifically used for the formation of C-N bonds, providing an efficient route to 2-(arylamino)nicotinic acid derivatives, which are an important subclass with significant biological activity.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the synthesis of various 2-aryl nicotinic acid derivatives using different high-yield methodologies.

EntryNicotinic Acid DerivativeAryl SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-(p-tolyl)nicotinic acidp-tolylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001895[1]
22-(4-methoxyphenyl)nicotinic acid4-methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1292[2]
32-(thiophen-2-yl)nicotinic acid2-thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001688[3]
42-(pyridin-3-yl)nicotinic acidpyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001885[1]
52-(phenylamino)nicotinic acidAnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1002490[4]
62-(4-methylphenylamino)nicotinic acidp-toluidinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102093[5]
72-phenylnicotinic acidPhenylzinc chloridePd(OAc)₂ (5)--THF651285[6]
82-(o-tolyl)nicotinic acido-tolylzinc chlorideNiCl₂(PPh₃)₂ (5)--THF601678[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(p-tolyl)nicotinic acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloronicotinic acid with p-tolylboronic acid.

Materials:

  • 2-Chloronicotinic acid

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1.0 mmol, 1.0 eq), p-tolylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(p-tolyl)nicotinic acid.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(Phenylamino)nicotinic acid

This protocol outlines a general method for the palladium-catalyzed amination of 2-chloronicotinic acid with aniline.

Materials:

  • 2-Chloronicotinic acid

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a Schlenk flask.

  • Add 2-chloronicotinic acid (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-(phenylamino)nicotinic acid.

Visualizations

Experimental Workflow and Signaling Pathways

G Experimental Workflow for Suzuki-Miyaura Coupling start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert react Reaction (Heating & Stirring) inert->react monitor Reaction Monitoring (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Product Analysis (NMR, MS) purify->product end_node End product->end_node

A typical experimental workflow for Suzuki-Miyaura coupling.

G COX-2 Inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-6) receptor Cell Surface Receptor stimuli->receptor signaling Intracellular Signaling (e.g., MAPK, NF-κB) receptor->signaling cox2_induction COX-2 Gene Transcription signaling->cox2_induction cox2_protein COX-2 Enzyme cox2_induction->cox2_protein arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins COX-2 inflammation Inflammation & Pain prostaglandins->inflammation nicotinic_acid_deriv 2-Aryl Nicotinic Acid Derivatives nicotinic_acid_deriv->cox2_protein Inhibition

Inhibition of the COX-2 inflammatory signaling pathway.

G VEGFR-2 Angiogenesis Signaling Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization pi3k_akt PI3K/Akt Pathway dimerization->pi3k_akt ras_mapk Ras/MAPK Pathway dimerization->ras_mapk survival Cell Survival & Permeability pi3k_akt->survival proliferation Cell Proliferation & Migration ras_mapk->proliferation angiogenesis Angiogenesis survival->angiogenesis proliferation->angiogenesis nicotinic_acid_deriv 2-Aryl Nicotinic Acid Derivatives nicotinic_acid_deriv->dimerization Inhibition

Inhibition of the VEGFR-2 signaling pathway in angiogenesis.

References

Application Note & Protocol: Quantification of 2-Phenylnicotinic Acid using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylnicotinic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including formulation, stability testing, and quality control. This document provides a detailed analytical method for the quantification of this compound in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase method is designed to be robust, specific, and accurate.

Principle

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities.[1] A C18 stationary phase is used to retain the analyte, while a mobile phase consisting of an organic solvent and an aqueous buffer elutes the compound. The pH of the mobile phase is controlled to ensure the consistent ionization state of the acidic analyte.[2] Quantification is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (or Formic acid for MS-compatibility)[3]

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of an organic solvent and an acidic aqueous solution. For example, a mixture of acetonitrile and water (e.g., 55:45 v/v) with 0.1% phosphoric acid added to the aqueous phase to adjust the pH.[4][5]

    • All mobile phase components should be degassed before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol or the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized as needed.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (55:45, v/v) with 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm (or optimal wavelength determined by UV scan)[6]
Run Time Approximately 10 minutes
Data Analysis and Quantification
  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Record the peak area of this compound for each injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes typical validation parameters and their acceptable limits.

Validation ParameterTypical ResultsAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mLAs per application
Precision (%RSD) < 2.0%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~0.3 µg/mLSignal-to-Noise ratio of 10:1
Specificity No interference from blankNo interfering peaks at the retention time of the analyte

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC Injection A->D B Standard Solution Preparation B->D C Sample Preparation C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Validation Parameters

The following diagram shows the relationship between key HPLC method validation parameters.

G cluster_core Core Performance cluster_range Quantitative Limits cluster_robust Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision LOQ LOQ Precision->LOQ Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC method validation parameters.

References

Application Notes and Protocols for Developing Cell-Based Assays for 2-Phenylnicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnicotinic acid, a derivative of nicotinic acid (niacin), is a compound of interest for researchers exploring therapeutic agents targeting the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A is associated with a range of physiological effects, including the inhibition of lipolysis and modulation of inflammatory responses.[1][2] These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound on GPR109A, enabling the determination of its potency and efficacy as a potential agonist. The assays described herein are fundamental for the screening and pharmacological profiling of compounds targeting this receptor.

Principle of GPR109A Signaling

GPR109A is a Gi/o-coupled receptor.[2] Upon agonist binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This primary pathway is often referred to as the G-protein dependent pathway.

Furthermore, agonist-induced activation of GPR109A can also trigger a G-protein independent pathway involving the recruitment of β-arrestin proteins.[3] β-arrestin recruitment leads to receptor desensitization, internalization, and can initiate distinct downstream signaling events.[4] Assessing both G-protein and β-arrestin pathways is crucial for identifying biased ligands, which may offer therapeutic advantages by selectively activating one pathway over the other.[5]

Core Assays for this compound Activity

To comprehensively evaluate the activity of this compound at the GPR109A receptor, three key cell-based assays are recommended:

  • cAMP Accumulation Assay: To measure the functional consequence of Gi coupling (inhibition of adenylyl cyclase).

  • Calcium Mobilization Assay: To assess G-protein activation, often through the use of a promiscuous G-protein like Gα16 or a chimeric G-protein like Gαqi5.

  • β-Arrestin Recruitment Assay: To determine the compound's ability to induce the interaction between GPR109A and β-arrestin.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described assays. The values presented are hypothetical and for illustrative purposes, designed to reflect realistic outcomes for a GPR109A agonist.

Table 1: cAMP Accumulation Assay Data

CompoundEC50 (nM) [Forskolin-stimulated]% Inhibition (at 10 µM)
This compound [User-determined value][User-determined value]
Nicotinic Acid (Reference)12095
Acifran (Reference)8598

Table 2: Calcium Mobilization Assay Data

CompoundEC50 (nM)Max Response (% of Reference)
This compound [User-determined value][User-determined value]
Nicotinic Acid (Reference)52100
MK-6892 (Reference)74105

Table 3: β-Arrestin Recruitment Assay Data

CompoundEC50 (nM)Max Response (% of Reference)
This compound [User-determined value][User-determined value]
Nicotinic Acid (Reference)250100
GSK256073 (Reference)150110

Signaling Pathway and Experimental Workflow Diagrams

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway GPR109A GPR109A Gi_protein Gi/o Protein GPR109A->Gi_protein Activates GRK GRK GPR109A->GRK Phosphorylated by beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA CellularEffects_G Cellular Effects (e.g., Anti-lipolysis) PKA->CellularEffects_G GRK->GPR109A ReceptorInternalization Receptor Internalization beta_Arrestin->ReceptorInternalization CellularEffects_A Downstream Signaling (e.g., ERK Activation) beta_Arrestin->CellularEffects_A Agonist This compound (Agonist) Agonist->GPR109A Binds

Caption: GPR109A Signaling Pathways.

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow A Seed GPR109A-expressing cells in a 384-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare serial dilutions of This compound B->C D Add compound dilutions to cells and incubate C->D E Add Forskolin to stimulate Adenylyl Cyclase D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., HTRF, Luminescence) F->G H Data Analysis: Calculate EC50 G->H

Caption: Workflow for cAMP Accumulation Assay.

Calcium_Assay_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed GPR109A-Gαqi5 cells in a 96-well black, clear-bottom plate B Incubate overnight (37°C, 5% CO2) A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate to allow dye de-esterification C->D E Prepare serial dilutions of This compound in a compound plate D->E F Place cell and compound plates in a fluorescence plate reader E->F G Measure baseline fluorescence, inject compound, and record fluorescence change F->G H Data Analysis: Calculate EC50 G->H

Caption: Workflow for Calcium Mobilization Assay.

Arrestin_Assay_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A Seed PathHunter® GPR109A β-arrestin cells in a 384-well white plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare serial dilutions of This compound B->C D Add compound dilutions to cells C->D E Incubate for 90 minutes (37°C, 5% CO2) D->E F Add detection reagents E->F G Incubate for 60 minutes at room temperature F->G H Measure chemiluminescence G->H I Data Analysis: Calculate EC50 H->I

References

Application Notes and Protocols for 2-Phenylnicotinic Acid in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnicotinic acid, a derivative of nicotinic acid, has emerged as a promising scaffold in the development of novel anti-inflammatory agents. Belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation and development of this compound and its derivatives as potential anti-inflammatory therapeutics.

Mechanism of Action

The anti-inflammatory effects of this compound and its analogs are primarily mediated through the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.[1] Furthermore, studies on related nicotinic acid derivatives have shown that these compounds can also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play crucial roles in the inflammatory response.[2]

digraph "Inflammatory_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowhead=normal, color="#202124"];

"Cell_Membrane_Phospholipids" [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "COX1_COX2" [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Inflammation" [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phenylnicotinic_Acid" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="PLA2", color="#5F6368"]; "Arachidonic_Acid" -> "COX1_COX2"; "COX1_COX2" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation"; "Phenylnicotinic_Acid" -> "COX1_COX2" [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Workflow for the carrageenan-induced paw edema model in rats.

Conclusion

This compound and its derivatives represent a promising area for the development of new anti-inflammatory drugs. The provided application notes and detailed experimental protocols offer a comprehensive guide for researchers to investigate the therapeutic potential of these compounds. By systematically evaluating their effects on COX enzymes, pro-inflammatory cytokines, and in vivo models of inflammation, the scientific community can further elucidate their mechanisms of action and advance the development of safer and more effective anti-inflammatory agents.

References

Application Notes and Protocols: 2-Phenylnicotinic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research on the direct application of 2-phenylnicotinic acid in materials science is limited. The following application notes and protocols are based on the known functionalities of its constituent chemical groups (pyridine, carboxylic acid, phenyl) and analogous applications of structurally similar molecules. These should be considered as potential, exploratory avenues for research and development.

Potential as a Linker in Metal-Organic Frameworks (MOFs)

This compound possesses both a carboxylic acid group and a nitrogen-containing heterocyclic ring, making it a promising candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate to metal ions, while the pyridine ring offers an additional coordination site, potentially leading to MOFs with interesting topologies and properties. The phenyl group can influence the porosity and photophysical characteristics of the resulting framework.

Hypothetical MOF Synthesis Protocol:

A solvothermal method could be employed for the synthesis of a this compound-based MOF.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with ethanol or water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Characterization:

The resulting material should be characterized using techniques such as:

  • Single-crystal X-ray diffraction (SC-XRD) to determine the crystal structure.

  • Powder X-ray diffraction (PXRD) to assess phase purity.

  • Thermogravimetric analysis (TGA) to evaluate thermal stability.

  • Gas sorption analysis (e.g., N2 at 77 K) to determine the surface area and porosity.

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow start_end start_end process process decision decision output output start Start dissolve_linker Dissolve 2-Phenylnicotinic Acid in Solvent start->dissolve_linker dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Combine Solutions in Autoclave dissolve_linker->mix dissolve_metal->mix heat Solvothermal Reaction (Heating) mix->heat cool Slow Cooling to Room Temperature heat->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Under Vacuum filter_wash->dry characterize Characterize MOF (XRD, TGA, etc.) dry->characterize end End characterize->end Inhibition_Mechanism metal metal inhibitor inhibitor process process protection protection MetalSurface Metal Surface (e.g., Fe) Adsorption Adsorption of Inhibitor on Metal Surface MetalSurface->Adsorption CorrosionReaction Corrosion Reaction (e.g., Fe -> Fe²⁺ + 2e⁻) MetalSurface->CorrosionReaction InhibitorMolecule This compound InhibitorMolecule->Adsorption Coordination via N and O atoms ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->CorrosionReaction Inhibits ReducedCorrosion Reduced Corrosion Rate ProtectiveFilm->ReducedCorrosion Blocks active sites

Application Notes and Protocols for the Scalable Synthesis of 2-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the scalable synthesis of 2-phenylnicotinic acid, a valuable building block in pharmaceutical and materials science. The primary route detailed is a two-step process commencing with the synthesis of 2-chloronicotinic acid, followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. An alternative method utilizing an Ullmann-type coupling is also discussed. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the workflow and reaction mechanisms to facilitate successful implementation in a laboratory setting.

Introduction

This compound and its derivatives are important intermediates in the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. Cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, have emerged as powerful tools for the formation of the key aryl-aryl bond in this compound.[1][2] The Suzuki-Miyaura reaction, in particular, is often favored for its relatively mild reaction conditions and broad functional group tolerance.[3] This protocol focuses on a practical and scalable approach to this compound synthesis, providing researchers with the necessary details for successful replication and scale-up.

Synthesis Overview

The principal synthetic route outlined involves two key transformations:

  • Halogenation: Synthesis of 2-chloronicotinic acid from 2-hydroxynicotinic acid.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reaction between 2-chloronicotinic acid and phenylboronic acid.

An alternative cross-coupling method, the Ullmann reaction, is also presented.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinic Acid

This protocol describes the conversion of 2-hydroxynicotinic acid to 2-chloronicotinic acid using phosphorus oxychloride.

Materials:

  • 2-Hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 2-hydroxynicotinic acid.

  • Slowly add phosphorus oxychloride to the flask. An excess of phosphorus oxychloride is typically used to serve as both reagent and solvent.[4]

  • Heat the reaction mixture on a steam bath for approximately 7 hours.[4]

  • After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring, ensuring the temperature is maintained at or below 5°C.

  • The 2-chloronicotinic acid will precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Suzuki-Miyaura Synthesis of this compound

This protocol details the palladium-catalyzed cross-coupling of 2-chloronicotinic acid with phenylboronic acid.[2][3]

Materials:

  • 2-Chloronicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (or another suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloronicotinic acid (1.0 equiv), phenylboronic acid (1.5 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ at 1-3 mol%) and ligand (e.g., PPh₃ at 2-6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water.[5]

  • Heat the reaction mixture to a temperature between 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Protocol: Ullmann-type Synthesis of this compound

The Ullmann reaction provides a classical, copper-catalyzed alternative for the synthesis of biaryls.[1][6] This reaction typically requires higher temperatures than the Suzuki-Miyaura coupling.[7]

Materials:

  • 2-Chloronicotinic acid

  • An activated form of copper, such as copper powder or a copper-bronze alloy

  • A high-boiling point solvent (e.g., DMF, nitrobenzene)

Procedure:

  • In a suitable reaction vessel, combine 2-chloronicotinic acid and an excess of activated copper powder.

  • Add a high-boiling point solvent.

  • Heat the mixture to a high temperature (often >150°C) and maintain for several hours until the reaction is complete.

  • Cool the reaction mixture and filter to remove the copper salts.

  • Work up the reaction mixture, which may involve extraction and purification by crystallization or chromatography.

Data Presentation

Reaction Step Starting Material Product Catalyst/Reagent Typical Yield Purity Reference
Halogenation 2-Hydroxynicotinic acid2-Chloronicotinic acidPOCl₃~85%>95%[4]
Suzuki-Miyaura Coupling 2-Chloronicotinic acidThis compoundPd(OAc)₂/PPh₃70-90%>98%[2][8]
Ullmann Coupling 2-Chloronicotinic acidThis compoundCopper40-60%Variable[1][7]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling start 2-Hydroxynicotinic acid reagent1 POCl3 process1 Reaction at elevated temperature start->process1 reagent1->process1 product1 2-Chloronicotinic acid process1->product1 reagent2 Phenylboronic acid process2 Cross-Coupling Reaction product1->process2 reagent2->process2 catalyst Pd Catalyst & Base catalyst->process2 product2 This compound process2->product2 G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L2 pdii_add Ar-Pd(II)-X(L2) pd0->pdii_add Oxidative Addition pdii_trans Ar-Pd(II)-Ar'(L2) pdii_add->pdii_trans Transmetalation pd0_elim Pd(0)L2 pdii_trans->pd0_elim Reductive Elimination product Ar-Ar' (this compound) pdii_trans->product r1x Ar-X (2-Chloronicotinic acid) r1x->pdii_add r2b Ar'-B(OR)2 (Phenylboronic acid) r2b->pdii_trans base Base (e.g., K2CO3) base->pdii_trans

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Phenylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in the synthesis of 2-phenylnicotinic acid. The following guides and frequently asked questions (FAQs) address common issues encountered during Suzuki-Miyaura and Ullmann coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common initial steps to take?

A1: Low yields can often be attributed to a few key factors. As a first step, verify the purity of your starting materials, particularly the 2-chloronicotinic acid and the phenylboronic acid (for Suzuki coupling) or benzene derivative (for Ullmann coupling). Ensure all solvents are anhydrous and reactions are conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.[1] It is also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]

Q2: I am observing the formation of several byproducts. What are the likely culprits?

A2: Common byproducts in cross-coupling reactions for this compound synthesis include homocoupling products (biphenyl from phenylboronic acid) and dehalogenation of the 2-chloronicotinic acid.[1] The presence of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[3] Tar formation can also be an issue, especially in Ullmann reactions conducted at high temperatures.[4]

Q3: How critical is the choice of base in the Suzuki-Miyaura synthesis of this compound?

A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for transmetalation. The choice and amount of base can significantly impact the reaction's selectivity and yield.[5] Stronger bases are not always better and can sometimes lead to lower yields.[2] It is advisable to screen a few different bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, to find the optimal conditions for your specific substrate.

Q4: Can the pyridine nitrogen in 2-chloronicotinic acid interfere with the catalyst?

A4: Yes, the nitrogen lone pair in the pyridine ring can coordinate to the palladium or copper catalyst, potentially leading to catalyst inhibition or deactivation.[1] Using bulky, electron-rich phosphine ligands in Suzuki coupling can help shield the metal center and promote the desired catalytic cycle.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling Route

This route typically involves the reaction of 2-chloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst and a base.

Problem 1: Low or No Product Formation

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh, high-purity palladium catalyst. Consider using a pre-catalyst for better stability and activity.
Inappropriate Ligand Screen different phosphine ligands. For electron-deficient pyridine rings, bulky, electron-rich ligands like SPhos or XPhos may be effective.
Suboptimal Base Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base is important, and using a phase-transfer catalyst might be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature. Suzuki couplings often require heating to proceed at a reasonable rate.
Poor Quality of Reagents or Solvents Use anhydrous solvents and ensure starting materials are pure and dry. Degas all solvents thoroughly to remove oxygen.[1]

Problem 2: Formation of Significant Byproducts

Byproduct Potential Cause Suggested Solution
Homocoupling of Phenylboronic Acid (Biphenyl) Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[3]
Dehalogenation of 2-Chloronicotinic Acid Protic impurities (e.g., water) or prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed.
Protodeboronation of Phenylboronic Acid Presence of water and certain bases can lead to the replacement of the boronic acid group with hydrogen.Use anhydrous conditions and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
Ullmann Condensation Route

This route typically involves the copper-catalyzed reaction of 2-chloronicotinic acid with a benzene derivative.

Problem 1: Low or No Product Formation

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Inactive Catalyst | Use a fresh, high-purity copper(I) salt (e.g., CuI). The active species is often Cu(I).[6] | | Inappropriate or No Ligand | While some Ullmann reactions are ligand-free, ligands like 1,10-phenanthroline or amino acids can significantly improve yield and allow for milder reaction conditions.[7] | | High Reaction Temperature Leading to Decomposition | Traditional Ullmann reactions require high temperatures, but this can cause decomposition. | If using a ligand, try running the reaction at a lower temperature (e.g., 100-120 °C).[6] | | Poor Solvent Choice | High-boiling polar solvents like DMF, NMP, or pyridine are typically used. The choice of solvent can significantly impact the yield.[4][8] |

Problem 2: Formation of Tar and Purification Difficulties

Problem Potential Cause Suggested Solution
Tar Formation High reaction temperatures and prolonged reaction times can lead to polymerization and decomposition, resulting in tar formation.[4]Optimize the reaction time and temperature. Using a ligand may allow for lower temperatures, reducing tar formation.
Difficult Purification The product may be difficult to separate from the copper catalyst and byproducts.After the reaction, an acidic workup can help to remove the copper catalyst. Recrystallization or column chromatography may be necessary for final purification.

Data Presentation

The following tables present representative data on how varying reaction parameters can influence the yield in Suzuki-Miyaura and Ullmann coupling reactions for the synthesis of 2-arylpyridines, which can be analogous to the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Yield in a Representative Suzuki-Miyaura Coupling

Palladium Source Ligand Yield (%)
Pd(OAc)₂PPh₃45
Pd₂(dba)₃XPhos85
PdCl₂(dppf)-70
Pd(PPh₃)₄-30

Note: This is illustrative data based on typical outcomes for Suzuki-Miyaura cross-coupling reactions.

Table 2: Effect of Base and Solvent on Yield in a Representative Suzuki-Miyaura Coupling

Base Solvent Yield (%)
K₂CO₃Dioxane/H₂O65
K₃PO₄Toluene/H₂O78
Cs₂CO₃DMF82
Na₂CO₃Ethanol/H₂O50

Note: This is illustrative data based on typical outcomes for Suzuki-Miyaura cross-coupling reactions.

Table 3: Effect of Copper Source and Ligand on Yield in a Representative Ullmann Condensation

Copper Source Ligand Temperature (°C) Yield (%)
CuINone18040
CuI1,10-Phenanthroline12075
Cu₂OL-Proline10080
Cu PowderNone20025

Note: This is illustrative data based on typical outcomes for Ullmann condensation reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture with stirring at a specified temperature (e.g., 100 °C) and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~2-3 with HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Ullmann Condensation
  • Reaction Setup: In a reaction vessel, combine 2-chloronicotinic acid (1 equiv.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add a high-boiling polar solvent (e.g., DMF) and the benzene derivative.

  • Reaction: Heat the mixture with stirring at a specified temperature (e.g., 120-150 °C) and monitor by TLC.

  • Work-up: Cool the reaction mixture and pour it into acidic water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by appropriate methods.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reagents Verify Purity of Starting Materials & Solvents? start->check_reagents check_reagents->start Impure check_conditions Reaction Run Under Inert Atmosphere? check_reagents->check_conditions Pure check_conditions->start No monitor_reaction Monitor Reaction by TLC/HPLC? check_conditions->monitor_reaction Yes monitor_reaction->start No analyze_byproducts Analyze Crude Mixture for Byproducts monitor_reaction->analyze_byproducts Yes troubleshoot_suzuki Troubleshoot Suzuki-Miyaura Route analyze_byproducts->troubleshoot_suzuki Using Suzuki troubleshoot_ullmann Troubleshoot Ullmann Route analyze_byproducts->troubleshoot_ullmann Using Ullmann optimize_catalyst Optimize Catalyst & Ligand troubleshoot_suzuki->optimize_catalyst troubleshoot_ullmann->optimize_catalyst optimize_base Optimize Base & Solvent optimize_catalyst->optimize_base optimize_temp Optimize Temperature & Time optimize_base->optimize_temp purification Optimize Purification Protocol optimize_temp->purification end_goal Improved Yield purification->end_goal

Caption: A logical workflow for troubleshooting low yields in synthesis.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L_n-R PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R PdII_Aryl_R->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->PdII_Aryl_R Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl Base Base Base->Boronic_Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Condensation_Cycle Ullmann Condensation (Conceptual) CuI Cu(I)-L Cu_Nu Cu(I)-Nu CuI->Cu_Nu CuIII_Intermediate Ar-Cu(III)(Nu)-X Cu_Nu->CuIII_Intermediate Oxidative Addition CuIII_Intermediate->CuI Reductive Elimination Product Ar-Nu-R CuIII_Intermediate->Product Nucleophile R-Nu-H Nucleophile->Cu_Nu Aryl_Halide Ar-X Aryl_Halide->CuIII_Intermediate Base Base Base->Nucleophile

Caption: A conceptual representation of the Ullmann condensation catalytic cycle.

References

Technical Support Center: Purification of Crude 2-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Phenylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, often synthesized via an Ullmann condensation or a related cross-coupling reaction, can contain several types of impurities. These include:

  • Unreacted Starting Materials: 2-chloronicotinic acid and aniline are common starting materials, and residual amounts may be present in the crude product.

  • Homocoupling Byproducts: Dimerization of the starting materials can occur as a side reaction during the synthesis.[1]

  • Solvent Residues: Residual high-boiling point solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), which are often used in Ullmann-type reactions, may be present.[2]

  • Copper Catalyst Residues: If a copper catalyst is used in the synthesis, trace amounts may remain in the crude product.

Q2: What is the best initial approach for purifying crude this compound?

A2: Recrystallization is a fundamental and often effective initial purification technique for solid organic compounds like this compound.[1][3] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.[1]

Q3: How can I remove colored impurities from my this compound?

A3: Colored impurities can often be removed by treating the hot solution of your crude product with activated charcoal before filtration. The charcoal adsorbs the colored impurities, which are then removed along with the charcoal during hot filtration.

Q4: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be caused by several factors:

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent: The solvent may be too non-polar for the compound. Experiment with different solvents or solvent mixtures.

  • High concentration of impurities: The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. A preliminary purification step, such as an acid-base extraction, may be necessary.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor or no crystal formation upon cooling - Too much solvent was used.- The solution was not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and allow the solution to cool again.- Try adding a seed crystal of pure this compound to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Consider a different solvent or a two-solvent system.
Low recovery of purified product - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is still impure after recrystallization - The impurity has similar solubility characteristics to this compound.- The solution was cooled too quickly, trapping impurities in the crystal lattice.- Perform a second recrystallization.- Allow the solution to cool slowly to promote the formation of pure crystals.- Consider an alternative purification method such as column chromatography.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of this compound from impurities - Inappropriate mobile phase polarity.- Column overloading.- Adjust the mobile phase polarity. A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Gradually increasing the polarity of the mobile phase (gradient elution) can improve separation.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Peak tailing of this compound - Strong interaction between the acidic compound and the silica gel stationary phase.- Add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.
Compound is not eluting from the column - The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. If necessary, a small amount of a highly polar solvent like methanol can be added to the mobile phase to elute strongly retained compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound by recrystallization from a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture like ethanol/water)[4]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions in separate tubes.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization hot_filtration Hot Filtration recrystallization->hot_filtration (if insoluble impurities) cooling Cooling & Crystallization recrystallization->cooling (no insoluble impurities) hot_filtration->cooling insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities vacuum_filtration Vacuum Filtration cooling->vacuum_filtration pure_product Purified this compound vacuum_filtration->pure_product impurities_dissolved Impurities in Filtrate vacuum_filtration->impurities_dissolved

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out slow_cooling Cool Slowly oiling_out->slow_cooling Is cooling too fast? change_solvent Change Solvent/Solvent System oiling_out->change_solvent Is solvent appropriate? pre_purify Preliminary Purification (e.g., Acid-Base Extraction) oiling_out->pre_purify Are impurities high? success Crystals Form slow_cooling->success change_solvent->success pre_purify->start Re-attempt

Caption: Decision-making process for troubleshooting "oiling out" during recrystallization.

Chromatography_Logic start Column Chromatography poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing start->peak_tailing adjust_polarity Adjust Mobile Phase Polarity poor_separation->adjust_polarity Yes good_separation Good Separation poor_separation->good_separation No gradient_elution Use Gradient Elution adjust_polarity->gradient_elution gradient_elution->good_separation add_acid Add Acid to Mobile Phase peak_tailing->add_acid Yes peak_tailing->good_separation No add_acid->good_separation

Caption: Troubleshooting logic for common issues in column chromatography purification.

References

Technical Support Center: Optimizing Suzuki Coupling of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving nicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a nicotinic acid derivative giving a low yield?

A1: Low yields in Suzuki couplings of nicotinic acids can stem from several factors specific to the heteroaromatic nature of the substrate. The pyridine nitrogen can coordinate with the palladium catalyst, potentially hindering its catalytic activity. Additionally, under basic conditions, the carboxylic acid group deprotonates to a carboxylate, which may also coordinate to the palladium center and lead to catalyst deactivation. For 2-halo-substituted nicotinic acids, steric hindrance and electronic effects can further impede the reaction.

Q2: What are the most common side products I should be aware of, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid or ester, replacing it with a carbon-hydrogen bond. This side reaction consumes your coupling partner and is often promoted by strong bases, the presence of water, or elevated temperatures. To mitigate this, ensure your reaction is thoroughly degassed, consider using milder bases like K₃PO₄ or K₂CO₃, and use more stable boronic esters (e.g., pinacol esters) if the corresponding acid is unstable.[1]

  • Homocoupling: This is the undesired coupling of two molecules of the boronic acid or two molecules of the halo-nicotinic acid. It can become significant if the catalytic cycle is slow or if oxygen is present in the reaction mixture.[1] Optimizing the catalyst and ligand system and ensuring anaerobic conditions can reduce homocoupling.

Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my nicotinic acid substrate?

A3: The choice of reagents is critical for these challenging substrates.

  • Catalyst/Ligand: For electron-deficient heteroaryl halides like chloronicotinic acids, electron-rich and bulky phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.[2] Catalyst systems like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂ are common starting points.

  • Base: The base activates the boronic acid.[3][4] For base-sensitive substrates, milder inorganic bases are recommended. K₃PO₄ and K₂CO₃ are often effective.[4] Strong bases like NaOH should be used with caution as they can promote side reactions.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[5] The ratio is typically between 4:1 and 10:1 (organic:water). Anhydrous conditions can sometimes be beneficial, especially if protodeboronation is a major issue.

Q4: My palladium catalyst turns black during the reaction. What does this mean and how can I prevent it?

A4: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst. This reduces the concentration of the active catalyst and leads to lower yields or stalled reactions. This can be caused by:

  • Insufficient ligand to stabilize the Pd(0) species.

  • High reaction temperatures.

  • Impurities in reagents or solvents.

  • Presence of oxygen.

To prevent this, you can try increasing the ligand-to-palladium ratio, using more robust and sterically hindered ligands, lowering the reaction temperature, and ensuring all reagents and solvents are pure and rigorously degassed.

Q5: I am seeing decarboxylation of my nicotinic acid starting material. How can I avoid this?

A5: Decarboxylation of aromatic carboxylic acids can occur under the thermal conditions often required for Suzuki couplings. If you observe significant loss of the carboxylic acid functional group, consider running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Alternatively, protecting the carboxylic acid as an ester can prevent decarboxylation, though this adds extra steps to your synthetic route. In some cases, specialized decarbonylative Suzuki couplings are intentionally employed.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst.1a. Use a fresh bottle of palladium catalyst or a pre-catalyst. 1b. Ensure proper degassing to prevent catalyst oxidation.
2. Inefficient oxidative addition (especially with chloro-nicotinic acids).2. Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand like SPhos or XPhos).
3. Poor solubility of reagents.3. Try a different solvent system (e.g., dioxane/water, DMF/water).
4. Base is too weak or insoluble.4a. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). 4b. Ensure vigorous stirring to maximize interaction with insoluble inorganic bases.
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions.1a. Use the corresponding pinacol boronic ester (BPin) or MIDA boronate for increased stability. 1b. Run the reaction at a lower temperature.
2. Base is too strong or reaction time is too long.2a. Use a milder base (e.g., KF, K₂CO₃). 2b. Monitor the reaction closely and stop it once the starting material is consumed.
3. Presence of excess water or oxygen.3. Use rigorously degassed solvents. Consider using anhydrous conditions if the problem persists.
High Levels of Homocoupling 1. Slow transmetalation step.1a. Ensure the base is effective in activating the boronic acid. 1b. Increase the concentration of the boronic acid partner slightly (e.g., to 1.5 equivalents).
2. Presence of oxygen.2. Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
3. Pd(II) species in the reaction mixture.3. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). Using a Pd(0) pre-catalyst can sometimes help.[1]
Reaction Stalls Before Completion 1. Catalyst decomposition (formation of palladium black).1a. Use a more robust ligand. 1b. Lower the reaction temperature.
2. Catalyst inhibition by the pyridine nitrogen or carboxylate group.2. A higher catalyst loading (e.g., 5-10 mol%) may be necessary for these challenging substrates.

Data Presentation: Comparison of Reaction Conditions

The optimal conditions for Suzuki coupling are highly substrate-dependent. The following tables provide a starting point for optimization based on common scenarios.

Table 1: Comparison of Bases for the Coupling of 4-Bromotoluene and Phenylboronic Acid (Model system illustrating general base effectiveness)

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3K₃PO₄ToluenePd(OAc)₂PPh₃10012>95
4Cs₂CO₃DioxanePd(OAc)₂PPh₃10012>95

Data synthesized from comparative studies to illustrate general trends.[4]

Table 2: General Starting Conditions for Halo-Nicotinic Acids

Halo-SubstituentReactivityRecommended Catalyst SystemRecommended BaseTypical Temp. (°C)
IodoHighPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃80-90
BromoMediumPd(dppf)Cl₂ or Pd(OAc)₂/SPhosK₃PO₄90-100
ChloroLowPd(OAc)₂/XPhos or other Buchwald systemsK₃PO₄ or Cs₂CO₃100-120

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromonicotinic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromonicotinic acid, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed dioxane and water solvent mixture via syringe. The final concentration should be around 0.1 M with respect to the nicotinic acid.

  • Ensure the flask is sealed and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Adjust the pH to ~4-5 with 1M HCl to protonate the nicotinic acid product.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in optimizing Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)(X)L2 Pd0->ArPdXL2 Oxidative Addition ArPdArL2 Ar-Pd(II)(Ar')L2 ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdArL2->ArAr ArX Ar-X (Nicotinic Acid Derivative) ArX->ArPdXL2 ArBOH2 Ar'-B(OH)2 ArBOH2->ArPdArL2 Base Base Base->ArPdArL2 Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_no_conversion No Conversion of Starting Material cluster_conversion Conversion Occurs, But Low Yield start Start: Low Yield or No Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion cluster_no_conversion cluster_no_conversion check_conversion->cluster_no_conversion No cluster_conversion cluster_conversion check_conversion->cluster_conversion Yes catalyst Issue with Catalyst or Ligand? conditions Harsh Enough Conditions? catalyst->conditions No optimize_catalyst Optimize Catalyst/Ligand: - Use fresh catalyst - Use bulky, e--rich ligand (e.g., SPhos) catalyst->optimize_catalyst optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent/Base conditions->optimize_conditions side_products Major Side Products Observed? protodeboronation Protodeboronation? side_products->protodeboronation Yes homocoupling Homocoupling? side_products->homocoupling No protodeboronation->homocoupling No solve_proto Address Protodeboronation: - Use BPin ester - Use milder base (K3PO4) - Lower temperature protodeboronation->solve_proto Yes solve_homo Address Homocoupling: - Rigorously degas - Check ligand choice homocoupling->solve_homo Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Synthesis of 2-Phenylpyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpyridine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenylpyridine-3-carboxylic acid?

A1: The most prevalent methods for synthesizing 2-phenylpyridine-3-carboxylic acid and its derivatives are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, and cyclization reactions like the Bischler-Napieralski reaction. The Suzuki-Miyaura reaction typically involves the coupling of a pyridine derivative (e.g., 2-chloronicotinic acid) with an arylboronic acid (e.g., phenylboronic acid).[1][2] The Bischler-Napieralski reaction offers a pathway through the cyclization of β-arylethylamides, which can be a useful alternative.[3]

Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura synthesis of 2-phenylpyridine-3-carboxylic acid?

A2: The two main side reactions of concern are the homocoupling of the phenylboronic acid to form biphenyl and protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Homocoupling is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4]

Q3: What side products can be expected in a Bischler-Napieralski approach to related heterocyclic systems?

A3: A major side reaction in the Bischler-Napieralski reaction is the formation of styrene derivatives through a retro-Ritter reaction.[5] This occurs via an alternative fragmentation pathway of a key reaction intermediate.

Q4: Can the carboxylic acid group itself lead to side reactions?

A4: Yes, under certain conditions, decarboxylation of the pyridinecarboxylic acid can occur, leading to the loss of the carboxyl group as carbon dioxide. This is a potential side reaction to consider, especially at elevated temperatures.

Q5: If I start from a nitrile precursor, what side reactions should I anticipate during hydrolysis?

A5: When synthesizing the carboxylic acid from a nitrile precursor, incomplete hydrolysis is a common issue. This can lead to the formation of the corresponding amide (2-phenylnicotinamide) as a significant byproduct.[6]

Troubleshooting Guides

Issue 1: Low Yield of 2-Phenylpyridine-3-Carboxylic Acid in Suzuki-Miyaura Coupling

Symptoms:

  • Low isolated yield of the desired product.

  • Presence of significant amounts of starting materials (e.g., 2-chloronicotinic acid) and/or biphenyl in the crude reaction mixture.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Deactivation Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon). Consider using a Pd(0) catalyst source directly or a precatalyst system known for efficient reduction to Pd(0).[4]
Inefficient Transmetalation The choice of base is crucial for activating the boronic acid. A stronger base like potassium phosphate (K₃PO₄) can be more effective than weaker bases like sodium carbonate (Na₂CO₃), especially for challenging couplings.[4]
Protodeboronation This side reaction is often favored in the presence of aqueous bases. Using anhydrous conditions or employing more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts can mitigate this issue.[4]
Poor Substrate Reactivity 2-Chloropyridines can be less reactive than their bromo or iodo counterparts. Increasing the reaction temperature may be necessary to promote the oxidative addition step. However, be aware that higher temperatures can also increase the rate of side reactions. The use of specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance catalyst activity and improve yields with less reactive substrates.[4]
Issue 2: Presence of Biphenyl as a Major Impurity

Symptoms:

  • Significant peak corresponding to biphenyl in the analysis of the crude product (e.g., GC-MS or LC-MS).

Possible Causes and Solutions:

CauseRecommended Action
Oxygen in the Reaction As mentioned, oxygen promotes the homocoupling of boronic acids. Ensure your reaction setup is properly degassed. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are effective.[4]
Inefficient Cross-Coupling If the desired cross-coupling reaction is slow, the competing homocoupling reaction can become more prominent. Optimizing the catalyst, ligand, and base to accelerate the cross-coupling can suppress the formation of biphenyl.
Issue 3: Incomplete Reaction or Formation of Amide Impurity (from Nitrile Precursor)

Symptoms:

  • TLC or LC-MS analysis shows the presence of the starting nitrile or the corresponding amide.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Hydrolysis Conditions Extend the reaction time or increase the temperature of the hydrolysis step. Ensure a sufficient excess of the acid or base catalyst is used.[6]
Reaction in the Presence of Water (for amide formation) The hydrolysis of the nitrile to the amide is a common intermediate step. To drive the reaction to the carboxylic acid, ensure prolonged reaction times and sufficiently harsh conditions (e.g., strong acid or base and heat).[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyridine Halide with Phenylboronic Acid:

  • Reaction Setup: In a reaction vessel, combine the pyridine halide (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography. For carboxylic acids, recrystallization from a solvent mixture like ethanol/water or toluene can be effective.[7]

Visualizations

Reaction Pathway and Side Reactions

G cluster_suzuki Suzuki-Miyaura Coupling 2-Chloronicotinic Acid 2-Chloronicotinic Acid Product 2-Phenylpyridine-3-carboxylic acid 2-Chloronicotinic Acid->Product Pd Catalyst, Base Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Product Homocoupling Biphenyl Phenylboronic Acid->Homocoupling O2 Protodeboronation Benzene Phenylboronic Acid->Protodeboronation H+

Caption: Suzuki-Miyaura synthesis of 2-phenylpyridine-3-carboxylic acid and major side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_sm Check for Unreacted Starting Materials start->check_sm check_side_products Analyze for Side Products (e.g., Biphenyl, Benzene) check_sm->check_side_products No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reactions Significant Side Reactions check_side_products->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Ligand - Use Stronger Base incomplete_reaction->optimize_conditions improve_degassing Improve Degassing Protocol side_reactions->improve_degassing use_stable_boronic_acid Use More Stable Boronic Acid Derivative side_reactions->use_stable_boronic_acid

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Improving the solubility of 2-Phenylnicotinic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-Phenylnicotinic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] this compound, like many organic molecules, is expected to have good solubility in strong organic solvents like DMSO.[3] It is common practice to create stock solutions at concentrations of 10-100 times the final desired concentration in the assay.[4][5]

Q2: My this compound precipitates when I add its DMSO stock solution to my aqueous cell culture medium. Why is this happening?

A2: This is a common issue known as "shock dilution" or precipitation. It occurs because this compound is likely poorly soluble in aqueous solutions.[6][7] When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound's concentration exceeds its solubility limit in the new solvent system, causing it to "crash out" or precipitate.[6]

Q3: How can I prevent my compound from precipitating when preparing my working solution in cell culture media?

A3: To prevent precipitation, avoid adding the concentrated stock directly to the final volume of media.[6] Instead, use a serial dilution approach. First, create an intermediate dilution of the compound in a small volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your complete media.[6] It is also beneficial to add the solution drop-wise while gently vortexing or swirling the media to promote rapid dispersal.[6] Pre-warming the media to 37°C can also improve solubility.[6]

Q4: What is the maximum concentration of DMSO that is safe for most cell-based assays?

A4: The final concentration of DMSO in most cell-based assays should be kept below 1%, with many researchers aiming for 0.5% or less to avoid solvent-induced artifacts or cytotoxicity. While some robust cell lines can tolerate higher concentrations, it is always best to determine the tolerance of your specific cell line with a DMSO-only control.

Q5: Can I use pH adjustment to increase the solubility of this compound?

A5: Yes, pH adjustment is a viable technique for improving the solubility of ionizable compounds.[8][9] Since this compound is an acidic compound (due to its carboxylic acid group), increasing the pH of the solution to a more alkaline state will convert it into its more soluble salt form.[8][10] This can be achieved by dissolving the compound in a basic solution (e.g., dilute NaOH) or by using alkaline buffers.[4][10]

Q6: What are co-solvents and can they help improve solubility in my aqueous assay buffer?

A6: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble drugs.[11] Examples include polyethylene glycol (PEG), propylene glycol (PG), and glycerin.[12][13] By adding a co-solvent to your aqueous buffer, you can create a solvent system with a polarity that is more favorable for dissolving a hydrophobic compound like this compound.[11][13] This is a simple and rapid method to enhance solubility for in vitro assays.[12]

Q7: I've heard about cyclodextrins for solubility enhancement. Are they suitable for in vitro assays?

A7: Yes, cyclodextrins are widely used to increase the aqueous solubility of poorly soluble compounds for pharmaceutical formulations and in vitro studies.[14][15] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where they can encapsulate hydrophobic "guest" molecules, like this compound, forming an "inclusion complex".[16][17] This complex is more soluble in water, thereby increasing the apparent solubility of the compound.[16]

Troubleshooting Guide: Compound Precipitation

This guide addresses the common problem of this compound precipitating out of solution when being introduced to aqueous assay buffers or cell culture media.

Issue / Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock solution to media.Poor Aqueous Solubility & Rapid Dilution: The compound's concentration has rapidly exceeded its solubility limit in the aqueous buffer.[6]1. Use a Serial Dilution Approach: Instead of direct addition, perform one or more intermediate dilution steps in media or PBS.[6]2. Slow Addition & Agitation: Add the stock solution drop-wise into the media while gently swirling or vortexing to promote rapid dispersal.[6]3. Reduce Final Concentration: Your target concentration may be above the compound's kinetic solubility limit. Test lower concentrations.
Precipitate forms over time during incubation (e.g., after several hours).Kinetic vs. Thermodynamic Solubility: The initial concentration was kinetically soluble (supersaturated) but is not thermodynamically stable, leading to precipitation over time as it equilibrates.pH Shift in Media: The CO₂ environment in an incubator can lower the pH of bicarbonate-buffered media, potentially reducing the solubility of an acidic compound.[18]1. Determine Kinetic Solubility: Perform an experiment to find the maximum concentration that remains in solution for the duration of your assay (See Protocol 5).2. Use a More Stable Formulation: Consider using cyclodextrins to form a stable inclusion complex (See Protocol 4).3. Use a Different Buffering System: If a pH shift is suspected, consider using a medium with a stronger buffering agent like HEPES.
Precipitate observed after thawing frozen media containing the compound.Freeze-Thaw Instability: Many compounds will precipitate from aqueous solutions during a freeze-thaw cycle due to shifts in local solute concentrations and pH.[6]Do not freeze media after the compound has been added. Always prepare working solutions fresh from a frozen organic stock solution immediately before an experiment.[6]
Inconsistent results or lower-than-expected activity.Undetected Microprecipitation: The compound may be forming very fine precipitates that are not easily visible but reduce the effective concentration of the dissolved drug, leading to variability.1. Centrifuge/Filter Before Use: Before adding the final working solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant.2. Re-evaluate Solubilization Method: The current method may not be robust. Experiment with alternative methods like pH adjustment, co-solvents, or cyclodextrins to achieve true solubility.

Data Presentation

Table 1: Solubility of Structurally-Related Nicotinic Acid in Various Solvents at ~298 K

This data is provided as a reference to guide initial solvent selection. The solubility of this compound will differ and should be determined experimentally.

SolventSolubility OrderPotential Use
Dimethyl Sulfoxide (DMSO)Very High[2]Recommended for high-concentration stock solutions.[1]
EthanolHigh[2]Alternative solvent for stock solutions.
WaterModerate[2][19]The target solvent for final assay conditions.
AcetoneLow[2]Not typically recommended for in vitro assays.
AcetonitrileVery Low[2]Not recommended.
Table 2: Experimental Log for Kinetic Solubility of this compound

Use this template to record your experimental results for determining the kinetic solubility of this compound in your specific assay buffer.

Buffer System (e.g., DMEM + 10% FBS)Target Concentration (µM)Solubilization Method (e.g., pH, Co-solvent)Incubation Time (h)Incubation Temp (°C)Visual Observation (Precipitate Y/N)
1Direct Dilution2437
10Direct Dilution2437
50Direct Dilution2437
100Direct Dilution2437
50pH Adjustment to 7.82437
100pH Adjustment to 7.82437
1001% PEG 400 Co-solvent2437

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 199.20 g/mol ). For 1 mL of a 10 mM stock, weigh 1.992 mg.

  • Add Solvent: Place the weighed compound into a sterile, appropriate-sized tube (e.g., 1.5 mL microcentrifuge tube). Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.[6] This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C, protected from light.

Protocol 2: Improving Solubility using pH Adjustment
  • Prepare Alkaline Solution: Prepare a sterile solution of 0.1 N NaOH.

  • Initial Dissolution: Weigh the desired amount of this compound. Add a small volume of the 0.1 N NaOH dropwise while vortexing, just until the compound dissolves. This creates a concentrated stock of the sodium salt form.

  • Dilute and Buffer: Dilute this concentrated stock into your final assay buffer. The buffer system should be strong enough to bring the final pH back to the desired physiological range for your assay (e.g., pH 7.4).

  • Verify Final pH: After preparation, measure the pH of the final working solution to ensure it is appropriate for your cells or assay components.

  • Control: Prepare a vehicle control using the same concentration of pH-adjusted buffer to account for any effects of the pH modification itself.

Protocol 3: Using Co-solvents to Enhance Aqueous Solubility
  • Select Co-solvent: Choose a biocompatible co-solvent such as PEG 400 or Propylene Glycol.

  • Prepare Co-solvent Buffer: Prepare your assay buffer containing the desired final concentration of the co-solvent (e.g., 1%, 2%, or 5% v/v). Ensure all other buffer components are fully dissolved.

  • Prepare Working Solution: Prepare your this compound working solution by diluting the DMSO stock (as prepared in Protocol 1) into the co-solvent-containing buffer, using the serial dilution method described in the FAQs.

  • Control: It is critical to include a vehicle control containing the same final concentration of both DMSO and the co-solvent to isolate the effect of the compound from that of the solvents.

Protocol 4: Preparing Inclusion Complexes with Cyclodextrins
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[14]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer at a concentration significantly higher than the target compound concentration (e.g., a 10:1 molar ratio of cyclodextrin to compound).

  • Complexation: Add the this compound DMSO stock solution slowly to the cyclodextrin solution while vigorously vortexing.

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature or 37°C with continuous agitation (e.g., on a shaker) to ensure efficient complex formation.

  • Use in Assay: Use the resulting solution in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Mandatory Visualizations

Workflow for Preparing a Working Solution

G start Start: Frozen 10 mM Stock in DMSO thaw Thaw one aliquot at room temperature start->thaw intermediate Prepare Intermediate Dilution (e.g., 100µM) in serum-free media thaw->intermediate 1. Add stock to small volume of media warm_media Pre-warm serum-free and complete media to 37°C warm_media->intermediate final_dilution Add intermediate dilution drop-wise to pre-warmed complete media with gentle vortexing warm_media->final_dilution intermediate->final_dilution 2. Add intermediate to final volume of media end End: Final Working Solution (Ready for Assay) final_dilution->end

Caption: Workflow for preparing a working solution from a DMSO stock to minimize precipitation.

Troubleshooting Decision Tree for Solubility Issues

G start Compound precipitates in aqueous buffer method Is dilution method direct (stock -> final volume)? start->method check_conc Is final concentration > 10µM? sol_lower_conc Solution: Lower the final concentration. Determine kinetic solubility limit. check_conc->sol_lower_conc Yes still_precip Still precipitates? check_conc->still_precip No method->check_conc No sol_serial Solution: Use serial dilution and slow addition with vortexing. method->sol_serial Yes sol_serial->still_precip sol_lower_conc->still_precip sol_advanced Solution: Use advanced methods (pH adjustment, co-solvents, or cyclodextrins). still_precip->sol_advanced Yes

Caption: A decision tree for troubleshooting precipitation of this compound.

Mechanism of Cyclodextrin Inclusion Complex

G cluster_0 Before Complexation cluster_1 After Complexation drug This compound (Hydrophobic) water Aqueous Solution (e.g., Assay Buffer) drug->water Poor Solubility complex Inclusion Complex (Hydrophilic Exterior) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water2 Aqueous Solution (e.g., Assay Buffer) complex->water2 Improved Solubility

Caption: Diagram showing how cyclodextrins improve the aqueous solubility of a hydrophobic compound.

References

Preventing byproduct formation in 2-Phenylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-phenylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve cross-coupling reactions to form the C-C bond between the pyridine ring and the phenyl group. The two primary routes are the Suzuki-Miyaura coupling and the Ullmann condensation.

  • Suzuki-Miyaura Coupling: This method typically involves the reaction of a 2-halonicotinic acid (e.g., 2-chloronicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.

  • Ullmann Condensation: This reaction involves the coupling of a 2-halonicotinic acid with a copper-activated benzene derivative or the homocoupling of an aryl halide in the presence of a copper catalyst at elevated temperatures.[1][2]

Q2: What are the major byproducts I should be aware of during the synthesis of this compound?

A2: Byproduct formation is a common challenge that can reduce the yield and purity of this compound. The most frequently encountered byproducts depend on the synthetic route chosen but often include:

  • Homocoupling products: Formation of biphenyl (from phenylboronic acid) or bipyridine derivatives (from the starting nicotinic acid derivative). This is a significant side reaction in both Suzuki and Ullmann couplings.[3][4]

  • Dehalogenation/Protodeboronation: Loss of the halogen from the nicotinic acid starting material or the boronic acid group from the phenylboronic acid, leading to the formation of nicotinic acid and benzene, respectively.

  • Incomplete reaction: Residual starting materials (e.g., 2-chloronicotinic acid, phenylboronic acid) in the final product.

  • Solvent-related impurities: Byproducts arising from the degradation of solvents at high temperatures, such as the pyrolysis of DMF.

Q3: How can I monitor the progress of my reaction and detect the formation of byproducts?

A3: Regular monitoring of the reaction is crucial for optimizing conditions and minimizing byproduct formation. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for tracking the consumption of starting materials and the formation of the desired product and any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A common issue in the synthesis of this compound is a lower than expected yield. This can often be attributed to several factors, including incomplete reaction, side reactions, and purification losses.

dot

Low_Yield_Troubleshooting start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Purification Losses start->purification_loss catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation solution_incomplete1 Increase Reaction Time incomplete_reaction->solution_incomplete1 solution_incomplete2 Increase Temperature Moderately incomplete_reaction->solution_incomplete2 solution_incomplete3 Check Reagent Purity/Stoichiometry incomplete_reaction->solution_incomplete3 solution_side1 Optimize Reaction Conditions (see below) side_reactions->solution_side1 solution_purification1 Optimize Recrystallization Solvent purification_loss->solution_purification1 solution_purification2 Employ Alternative Purification (e.g., Chromatography) purification_loss->solution_purification2 solution_catalyst1 Use Fresh Catalyst catalyst_deactivation->solution_catalyst1 solution_catalyst2 Ensure Inert Atmosphere (for Pd catalysts) catalyst_deactivation->solution_catalyst2

Caption: Troubleshooting workflow for low yields of this compound.

Issue 2: Formation of Homocoupling Byproducts (Biphenyl and Bipyridine Derivatives)

Homocoupling is a major side reaction in both Suzuki-Miyaura and Ullmann couplings, leading to the formation of biphenyl from the phenylboronic acid and/or a bipyridine derivative from the 2-halonicotinic acid.

Table 1: Mitigation Strategies for Homocoupling Byproducts

Synthetic RouteCause of HomocouplingMitigation Strategies
Suzuki-Miyaura Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[3]- Degas Solvents: Thoroughly degas all solvents and reagents before use. - Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Base: The type and amount of base can influence the rate of homocoupling.- Optimize Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations. Weaker bases may sometimes reduce homocoupling.
Catalyst Precursor: Starting with a Pd(II) precursor can sometimes lead to initial homocoupling to generate the active Pd(0) species.- Use a Pd(0) Catalyst: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
Ullmann High Temperatures: The high temperatures typically required for Ullmann reactions can promote homocoupling.- Use Ligands: The addition of ligands can often allow for lower reaction temperatures, thus reducing homocoupling. - Optimize Temperature: Determine the minimum temperature required for the desired cross-coupling reaction to proceed at a reasonable rate.
Stoichiometry: An excess of one of the coupling partners can sometimes favor homocoupling of that partner.- Control Stoichiometry: Carefully control the molar ratio of the reactants.

dot

Suzuki_Homocoupling_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 2-Halonicotinic Acid aryl_halide->oxidative_addition pd_ii_complex Ar-Pd(II)-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation phenylboronic_acid Phenylboronic Acid phenylboronic_acid->transmetalation base Base base->transmetalation diaryl_pd_complex Ar-Pd(II)-Ph transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product pd_ii_oxidized Pd(II) (from oxidation of Pd(0)) transmetalation2 Transmetalation pd_ii_oxidized->transmetalation2 phenylboronic_acid2 Phenylboronic Acid phenylboronic_acid2->transmetalation2 transmetalation3 Second Transmetalation phenylboronic_acid2->transmetalation3 base2 Base base2->transmetalation2 base2->transmetalation3 phenyl_pd_complex Ph-Pd(II)-X transmetalation2->phenyl_pd_complex phenyl_pd_complex->transmetalation3 diphenyl_pd_complex Ph-Pd(II)-Ph transmetalation3->diphenyl_pd_complex reductive_elimination2 Reductive Elimination diphenyl_pd_complex->reductive_elimination2 reductive_elimination2->pd0 Forms Pd(0) for main cycle biphenyl Biphenyl (Byproduct) reductive_elimination2->biphenyl oxygen O₂ (Oxygen) oxygen->pd_ii_oxidized Oxidation pd0_main Pd(0)

Caption: Simplified reaction pathways for Suzuki-Miyaura coupling and the competing homocoupling side reaction.

Issue 3: Presence of Starting Materials in the Final Product

The presence of unreacted 2-halonicotinic acid or phenylboronic acid in the purified product is a common issue that points to an incomplete reaction.

Table 2: Troubleshooting Incomplete Reactions

Possible CauseTroubleshooting Steps
Insufficient Reaction Time - Monitor the reaction by TLC or HPLC to determine the point of maximum conversion. - Extend the reaction time if starting materials are still present.
Low Reaction Temperature - Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for byproduct formation.
Catalyst Inactivity - Use a fresh batch of catalyst. - For Suzuki reactions, ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.
Impure Reagents - Verify the purity of starting materials and solvents. Water content in solvents can be particularly detrimental in some cross-coupling reactions.
Incorrect Stoichiometry - Re-verify the molar ratios of all reactants, including the base. An excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used in Suzuki couplings to drive the reaction to completion.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling and Ullmann condensation. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid and Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via cannula.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Filter the crude product and wash with cold water. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Ullmann Condensation of 2-Chloronicotinic Acid with Benzene (Conceptual)

Note: The direct Ullmann coupling of an unactivated aryl halide like benzene is challenging and typically requires harsh conditions. A more common Ullmann-type reaction would involve a more activated benzene derivative or a pre-formed organocopper reagent.

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-chloronicotinic acid (1.0 equiv.) and a copper catalyst (e.g., copper powder or CuI, stoichiometric or catalytic amounts).

  • Solvent and Reactant: Add a high-boiling point solvent (e.g., DMF or NMP) and a large excess of benzene.

  • Reaction: Seal the vessel and heat to a high temperature (often >150 °C) for an extended period (12-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing by TLC or HPLC.

  • Work-up: After cooling, filter off the copper catalyst. Remove the solvent and excess benzene under reduced pressure.

  • Purification: The crude product will likely contain significant amounts of homocoupled byproducts and starting material. Purification by column chromatography followed by recrystallization is typically necessary.

Disclaimer: These protocols are intended for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken.

References

Technical Support Center: Purifying Nicotinic Acid Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of nicotinic acid derivatives using column chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of nicotinic acid derivatives in a question-and-answer format.

Issue 1: Poor Separation of Nicotinic Acid Derivatives

Q: My nicotinic acid derivatives are co-eluting or showing poor resolution on a silica gel column. What can I do?

A: Poor separation is a common issue, often stemming from improper solvent system selection or column conditions. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Nicotinic acid and its derivatives are often polar. If your compounds are eluting too quickly (high Rf value), your mobile phase is likely too polar. Conversely, if they are sticking to the baseline (low Rf value), it is not polar enough. For silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). Systematically vary the ratio of these solvents to achieve an optimal Rf value, ideally between 0.2 and 0.4 for the target compound on a TLC plate.[1][2]

    • Incorporate an Acidic Modifier: Since nicotinic acid derivatives are acidic, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid group. This makes the compound less polar and can lead to sharper peaks and better separation on silica gel.[3]

  • Change the Stationary Phase:

    • If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. For highly polar derivatives, reversed-phase chromatography (e.g., using a C18 stationary phase) with a polar mobile phase (like water/acetonitrile or water/methanol mixtures) can be effective.[4] Alumina can also be an alternative to silica gel.[5]

  • Employ Gradient Elution:

    • Start with a less polar mobile phase to allow all compounds to bind to the top of the column. Gradually increase the polarity of the mobile phase over the course of the separation. This technique can effectively separate compounds with a wide range of polarities.[5]

Issue 2: Peak Tailing of Nicotinic Acid Derivatives

Q: The peaks for my purified nicotinic acid derivatives are showing significant tailing. What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic compounds like nicotinic acid derivatives on silica gel.

  • Acidify the Mobile Phase: The primary cause of tailing for acidic compounds on silica is the interaction of the carboxylate anion with the acidic silanol groups of the stationary phase. Adding a small amount of a stronger, volatile acid like acetic or formic acid to your eluent will keep your nicotinic acid derivative protonated and minimize these interactions, resulting in more symmetrical peaks.[3]

  • Consider a Different Stationary Phase: If acid addition doesn't resolve the issue, the silanol groups on the silica may be too acidic. Switching to a less acidic stationary phase, like deactivated silica or alumina, can be beneficial. Alternatively, reversed-phase chromatography often gives better peak shapes for polar, ionizable compounds.[4][6]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.[7]

Issue 3: Low or No Recovery of the Compound

Q: I'm not getting my nicotinic acid derivative off the column, or the recovery is very low. What could be the problem?

A: Low recovery can be due to several factors, from irreversible adsorption on the column to compound instability.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. To elute a very polar compound, you may need to use a highly polar mobile phase, such as a high percentage of methanol in dichloromethane. In some cases, adding a small amount of ammonia to the methanol can help to displace strongly adsorbed acidic compounds, though this can be aggressive and may affect other components.[6]

  • Compound Instability: Some derivatives may be unstable on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If your compound is acid-sensitive, consider using a deactivated or neutral stationary phase like alumina, or switch to reversed-phase chromatography.[5]

  • Improper Sample Loading: If the sample is not fully dissolved or precipitates upon loading, it can lead to poor recovery. Ensure your sample is fully dissolved in the minimum amount of a suitable solvent before loading. If solubility is an issue, consider dry loading.[8]

Issue 4: Difficulty with Sample Solubility for Loading

Q: My nicotinic acid derivative is not very soluble in the initial, non-polar mobile phase. How should I load it onto the column?

A: This is a common challenge with polar compounds. The best approach is to use a dry loading technique.

  • Dry Loading Procedure:

    • Dissolve your sample in a suitable solvent in which it is highly soluble.

    • Add a small amount of silica gel (typically 2-5 times the weight of your sample) to this solution.

    • Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This method prevents the sample from precipitating at the top of the column and often leads to better separation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying nicotinic acid derivatives?

A1: The choice of stationary phase depends on the polarity of the specific derivative.

  • Silica Gel: This is the most common choice for normal-phase chromatography and works well for many nicotinic acid derivatives, especially when the mobile phase is optimized with an acidic modifier.[2]

  • Alumina: Can be a good alternative to silica, particularly if the compound is sensitive to the acidity of silica gel. Alumina is available in neutral, acidic, and basic forms.[5]

  • Reversed-Phase (C18): For highly polar or water-soluble derivatives, reversed-phase chromatography is often the best choice. It uses a non-polar stationary phase and a polar mobile phase.[4]

Q2: How do I choose the right solvent system for my column?

A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 on a TLC plate. This generally translates to a good elution profile on a flash column. A ΔRf of at least 0.2 between your target compound and any impurities is desirable for good separation.[1]

Q3: Can I use a gradient elution for purifying my nicotinic acid derivative?

A3: Yes, gradient elution is often very effective, especially for complex mixtures containing compounds with a wide range of polarities. A typical gradient for normal-phase chromatography would start with a low polarity mobile phase (e.g., 100% hexanes or dichloromethane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or methanol).[5]

Q4: My compound has both an acidic (carboxylic acid) and a basic (amine) functional group. How should I approach its purification by column chromatography?

A4: Purifying zwitterionic compounds or molecules with both acidic and basic groups on silica gel can be challenging because they can exist in charged forms that interact strongly with the stationary phase.

  • Ion-Suppression: One approach is to use a mobile phase that suppresses the ionization of one of the groups. For example, adding acetic acid will protonate the amine (making it a salt) while keeping the carboxylic acid protonated. This may allow for elution, though the compound will be more polar.

  • Reversed-Phase Chromatography: Often, reversed-phase chromatography is a better option for these types of molecules. By adjusting the pH of the aqueous mobile phase with a buffer, you can control the ionization of both functional groups to optimize retention and separation.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying compounds with both acidic and basic functionalities.

Data Presentation

Table 1: Typical Loading Capacities for Flash Chromatography on Silica Gel

Column Diameter (mm)Silica Mass (g)Typical Sample Load (mg)
12~4.615 - 100
18~12100 - 300
22~17250 - 500
35-500 - 1500
45-1500 - 2500

Note: These are general guidelines. The actual loading capacity will depend on the difficulty of the separation (i.e., the ΔRf between the components).[9]

Table 2: Common Mobile Phase Systems for Nicotinic Acid Derivatives on Silica Gel

Mobile Phase CompositionTypical ApplicationRf Range (Target Compound)
Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1)Less polar derivatives0.2 - 0.4
Dichloromethane / Methanol (e.g., 98:2 to 90:10)More polar derivatives0.2 - 0.4
Dichloromethane / Methanol / Acetic Acid (e.g., 95:5:0.1)To reduce peak tailing of acidic derivatives0.2 - 0.4
Dichloromethane / Methanol / NH4OH (e.g., 90:10:1)For very polar, strongly adsorbed acidic compoundsVaries

Experimental Protocols

Protocol 1: General Flash Chromatography Protocol for a Nicotinic Acid Derivative on Silica Gel

  • Slurry Preparation: In a beaker, add silica gel to your chosen initial mobile phase (determined by TLC) to form a slurry.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the solvent to drain until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble.

    • Add 2-5 times the weight of your sample in silica gel.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • A typical recovery for a well-optimized flash chromatography purification is >90%.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Separation or Peak Tailing check_tlc Is the TLC optimized? (Rf of target 0.2-0.4, ΔRf > 0.2) start->check_tlc optimize_mp Optimize Mobile Phase: - Adjust polarity - Add acidic modifier (e.g., 0.5% AcOH) check_tlc->optimize_mp No check_loading Is sample loading appropriate? check_tlc->check_loading Yes optimize_mp->check_tlc dry_load Use Dry Loading Technique check_loading->dry_load No check_stationary_phase Is silica gel the right stationary phase? check_loading->check_stationary_phase Yes dry_load->check_stationary_phase change_sp Consider Alternative Stationary Phase: - Reversed-Phase (C18) - Alumina check_stationary_phase->change_sp No check_recovery Is recovery low? check_stationary_phase->check_recovery Yes success Successful Purification change_sp->success increase_polarity Increase Mobile Phase Polarity Drastically (e.g., high % MeOH) check_recovery->increase_polarity Yes check_recovery->success No check_stability Check Compound Stability on Silica increase_polarity->check_stability check_stability->change_sp

Caption: Troubleshooting workflow for purifying nicotinic acid derivatives.

Sample_Loading_Decision start Choose Sample Loading Method solubility_check Is the sample soluble in the initial mobile phase? start->solubility_check wet_loading Use Wet Loading: Dissolve in a minimal amount of mobile phase and apply directly to the column. solubility_check->wet_loading Yes dry_loading Use Dry Loading: Adsorb the sample onto silica gel before adding to the column. solubility_check->dry_loading No

Caption: Decision tree for selecting a sample loading method.

References

Addressing poor crystal formation in 2-Phenylnicotinic acid recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the recrystallization of 2-Phenylnicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Addressing Poor Crystal Formation

Poor crystal formation during the recrystallization of this compound can manifest in several ways, including the product oiling out, forming a fine powder, or failing to crystallize altogether. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue 1: this compound "Oils Out" Instead of Crystallizing

Description: Upon cooling, the dissolved this compound separates from the solution as a liquid or an oily substance rather than forming solid crystals.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Solute Concentration The solution may be supersaturated at a temperature above the melting point of this compound in the chosen solvent. Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.
Rapid Cooling Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote gradual cooling.
Inappropriate Solvent Choice The boiling point of the solvent may be too high, or the compound may be too soluble in the solvent even at lower temperatures. Consider using a lower-boiling point solvent or a mixed solvent system to reduce solubility upon cooling.
Presence of Impurities Impurities can depress the melting point of the compound, causing it to separate as an oil. If the solution is colored, consider adding activated charcoal to the hot solution to adsorb colored impurities before filtration.
Issue 2: No Crystal Formation Upon Cooling

Description: The this compound remains dissolved in the solvent even after the solution has cooled to room temperature or below.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Supersaturation The solution may not be saturated enough for crystals to form. Re-heat the solution and evaporate some of the solvent to increase the concentration.
Lack of Nucleation Sites Crystal growth requires nucleation sites to begin. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.
Excessive Solvent Too much solvent was used to dissolve the solid, preventing the solution from becoming saturated upon cooling. Reduce the solvent volume by gentle heating and evaporation.
Issue 3: Formation of Fine Powder or Small Needles

Description: The recrystallization yields a very fine powder or small, needle-like crystals that are difficult to filter and handle.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Rapid Crystal Growth Very fast crystallization, often due to rapid cooling or high supersaturation, leads to the formation of small crystals. Ensure slow cooling of the solution. Consider using a solvent in which the compound is slightly more soluble to slow down the rate of crystallization.
Agitation During Cooling Disturbing the solution during the initial stages of crystal growth can lead to the formation of many small crystals instead of fewer, larger ones. Allow the solution to cool undisturbed.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on its structure, this compound, an aromatic carboxylic acid, is predicted to have low solubility in water and good solubility in polar organic solvents. Solvents such as ethanol, methanol, and acetone are good starting points. Mixed solvent systems, particularly ethanol/water or acetone/water, are often effective for compounds of this type. A good solvent for recrystallization will dissolve the compound when hot but have low solubility when cold.

Q2: How can I select an appropriate solvent system?

A2: A systematic approach to solvent selection is recommended. Start by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. The ideal single solvent will show high solubility at high temperatures and low solubility at low temperatures. For a mixed solvent system, choose a "good" solvent that dissolves the compound well at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.

Q3: What is "seeding" and how is it performed?

A3: Seeding is a technique used to induce crystallization when it does not occur spontaneously. It involves adding a very small crystal of the pure compound to the supersaturated solution. This "seed" provides a template for other molecules to deposit onto, initiating crystal growth. To perform seeding, simply drop a tiny crystal of pure this compound into the cooled, supersaturated solution.

Q4: My recrystallized product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication that the product is still impure. This could be due to the inclusion of solvent in the crystals or the co-crystallization of impurities. Further recrystallization may be necessary. Ensure the crystals are thoroughly dry before measuring the melting point.

Data Presentation

The following table provides illustrative solubility data for this compound in common laboratory solvents at different temperatures. Please note that this data is representative and intended for guidance. Actual solubility should be determined experimentally for your specific sample and conditions.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water~0.1 (Predicted Low)>1.0
Ethanol~2.5>20
Acetone~5.0>30
Ethyl Acetate~3.0>25
Toluene~1.5>15

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (predicted to be around 180-200°C).

Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Drying: Follow steps 5 and 6 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents in the same proportion as the final crystallization mixture for washing the crystals.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in troubleshooting the recrystallization of this compound.

Troubleshooting_Poor_Crystal_Formation cluster_outcomes Potential Outcomes cluster_solutions Troubleshooting Steps start Recrystallization of This compound dissolution Dissolve in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling observation Observe Outcome cooling->observation crystals_ok Good Crystal Formation observation->crystals_ok Success oiling_out Oiling Out observation->oiling_out Problem no_crystals No Crystals Form observation->no_crystals Problem fine_powder Fine Powder/Small Needles observation->fine_powder Problem solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Concentrate solution, scratch flask, add seed crystal no_crystals->solution_no_crystals solution_fine_powder Ensure slow cooling, use a more solubilizing solvent fine_powder->solution_fine_powder solution_oiling->dissolution solution_no_crystals->cooling solution_fine_powder->dissolution

Caption: Troubleshooting workflow for poor crystal formation.

Solvent_Selection_Logic cluster_mixed Mixed Solvent System start Select Recrystallization Solvent test_single Test Single Solvents (e.g., Ethanol, Acetone) start->test_single solubility_check Soluble when hot? Insoluble when cold? test_single->solubility_check single_solvent_ok Use Single Solvent solubility_check->single_solvent_ok Yes test_mixed Select Miscible 'Good' and 'Poor' Solvents (e.g., Ethanol/Water) solubility_check->test_mixed No protocol_mixed Dissolve in 'Good' Solvent, add 'Poor' Solvent to cloud point test_mixed->protocol_mixed mixed_solvent_ok Use Mixed Solvent System protocol_mixed->mixed_solvent_ok

Caption: Decision logic for selecting a suitable solvent system.

Technical Support Center: Method Development for Resolving Impurities in 2-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and resolution of impurities in 2-Phenylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process or degradation. Common impurity types include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Synthesis By-products: Isomers (e.g., 4-Phenylnicotinic acid, 6-Phenylnicotinic acid), products of incomplete reactions, or side reactions.

  • Degradation Products: Formed under stress conditions like acid/base hydrolysis, oxidation, or photolysis.[1][2][3]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating this compound from its potential impurities. Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the carboxylic acid group.[5][6][7][8][9]

Q3: Why is controlling the mobile phase pH crucial in the HPLC analysis of this compound?

A3: this compound is an acidic compound. Controlling the mobile phase pH is critical to ensure consistent ionization state of the analyte and any acidic or basic impurities.[10][11][12][13][14] Operating at a pH well below the pKa of this compound (typically 2-3 pH units lower) will keep it in its protonated, less polar form, leading to better retention and improved peak shape on a C18 column.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies involve intentionally subjecting a drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its decomposition.[1] These studies are crucial for:

  • Identifying potential degradation products that could form during storage and handling.

  • Establishing degradation pathways.

  • Demonstrating the specificity and stability-indicating nature of the analytical method.

Troubleshooting Guides

HPLC Method Development
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) for this compoundSecondary Interactions with Column Silanols: The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based column packing.[10][11][12][13][14]1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate) to suppress the ionization of both the analyte and silanol groups.[14]2. Use a High-Purity, End-capped Column: Modern, high-purity silica columns with end-capping minimize the number of accessible silanol groups.3. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol interactions.
Co-elution of Impurities Insufficient Resolution: The chromatographic conditions are not optimized to separate impurities with similar chemical properties to this compound.1. Optimize Mobile Phase Composition: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.2. Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.3. Adjust Temperature: Changing the column temperature can influence the retention behavior of different compounds.4. Evaluate a Different Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl or embedded polar group) to introduce alternative separation mechanisms.
Inconsistent Retention Times Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH.Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Ensure Accurate Mobile Phase Preparation: Use a calibrated pH meter and precise measurements for all components.2. Properly Equilibrate the Column: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
Low Sensitivity for Trace Impurities Inappropriate Detection Wavelength: The selected UV wavelength may not be optimal for the impurities of interest.Sample Overload: Injecting too much of the main component can obscure small impurity peaks.1. Determine Optimal Wavelength: Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for both the API and impurities.2. Reduce Injection Concentration: Lower the concentration of the sample to avoid overloading the column and detector.

Data Presentation

Table 1: Starting HPLC Method Parameters for this compound Impurity Profiling
ParameterCondition 1 (General Screening)Condition 2 (Optimized for Polar Impurities)
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 2.8
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 min10% to 80% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 230 nm
Injection Vol. 10 µL5 µL
Table 2: GC-MS Parameters for Volatile Impurities (after derivatization)
ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150 °C
Scan Range 40-450 amu

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1, Condition 1.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours. Cool, dissolve in diluent, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Analyze by HPLC.

Visualizations

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolution in Diluent) start->sample_prep forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Peak Integration & Quantification) hplc_analysis->data_analysis impurity_profiling Impurity Profile Generation data_analysis->impurity_profiling stability_indication Assess Stability-Indicating Nature of Method data_analysis->stability_indication impurity_profiling->stability_indication stress_sample_prep Stressed Sample Preparation (Neutralization, Dilution) forced_degradation->stress_sample_prep stress_sample_prep->hplc_analysis end End: Validated Method stability_indication->end

Caption: Workflow for impurity profiling of this compound.

troubleshooting_peak_tailing start Peak Tailing Observed? check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph Yes adjust_ph Action: Lower pH with Acid/Buffer check_ph->adjust_ph No check_column Is Column High-Purity & End-capped? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved replace_column Action: Use a Modern, End-capped Column check_column->replace_column No check_buffer Is Buffer Concentration Adequate (20-50mM)? check_column->check_buffer Yes replace_column->resolved increase_buffer Action: Increase Buffer Concentration check_buffer->increase_buffer No check_buffer->resolved Yes increase_buffer->resolved

References

Technical Support Center: Enhancing the Stability of 2-Phenylnicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Phenylnicotinic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, similar to other nicotinic acid derivatives. The most critical factors to consider are:

  • pH: The pH of the solution can significantly impact the stability. Both acidic and basic conditions can potentially catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation, although studies on similar compounds suggest this might be slow without a catalyst.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent Composition: The choice of solvent and the presence of co-solvents can influence the stability of the compound.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of nicotinic acid and related compounds, the following pathways are plausible:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide is a potential degradation route, especially under heat or specific catalytic conditions.

  • Oxidation: The pyridine ring and the phenyl group can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

  • Hydrolysis: Although less likely for the carboxylic acid itself compared to its esters, hydrolysis of any ester impurities or derivatives is a primary degradation pathway. For instance, methylnicotinate is known to hydrolyze to nicotinic acid in aqueous solutions.[2]

  • Ring Opening: Under harsh conditions, the pyridine ring could undergo ring-opening reactions.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, consider the following recommendations:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) or ethanol are common choices for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the stock.

  • pH Control: If preparing an aqueous solution, use a buffer system to maintain a pH where the compound is most stable, likely in the slightly acidic to neutral range. Avoid strongly acidic or alkaline conditions.

  • Temperature: Prepare solutions at room temperature and store them at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to minimize thermal degradation.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. Other techniques that can be used for characterization of degradation products include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Aqueous Solution
Potential Cause Troubleshooting Step Rationale
Inappropriate pH Measure and adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 5-7) using a suitable buffer system (e.g., phosphate or acetate buffer).Extreme pH values can catalyze hydrolytic or other degradation reactions.
High Temperature Prepare and store solutions at lower temperatures. Prepare fresh dilutions for experiments at elevated temperatures.Chemical degradation rates generally increase with temperature.
Presence of Oxidizing Agents Use high-purity water and solvents. Avoid sources of metal ions which can catalyze oxidation. Consider adding a small amount of an antioxidant like EDTA if compatible with your experiment.Oxidative degradation can be a significant pathway.
Microbial Contamination Filter-sterilize aqueous solutions through a 0.22 µm filter, especially for long-term storage at 2-8 °C.Microorganisms can metabolize the compound.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Step Rationale
Degradation Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those from the stressed samples.This helps to confirm if the new peaks are indeed degradation products.
Contamination Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. Ensure proper cleaning of all glassware and equipment.Contaminants can be mistaken for degradation products.
Impurity in the Starting Material Obtain a certificate of analysis for the this compound. If possible, analyze a fresh, unopened batch of the compound.The unknown peak might be an impurity present in the initial material.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Maintain the same temperature and time conditions as for acid hydrolysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 70 °C).

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot from each stressed sample, neutralize the acidic and basic samples, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To provide a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 260-300 nm)

Data Presentation

Table 1: Summary of Forced Degradation Conditions (Example)
Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)Expected Degradation
Acid Hydrolysis0.1 M HClRoom Temp / 6024, 48, 72Potential for decarboxylation or other acid-catalyzed reactions.
Base Hydrolysis0.1 M NaOHRoom Temp / 6024, 48, 72Potential for decarboxylation or other base-catalyzed reactions.
Oxidation3% H₂O₂Room Temp24, 48, 72Formation of N-oxides or hydroxylated products.
Thermal-7024, 48, 72General thermal decomposition, potentially decarboxylation.
PhotolyticICH Q1BAmbient-Photodegradation products.

Visualizations

degradation_pathway 2-Phenylnicotinic_acid 2-Phenylnicotinic_acid Oxidation_Product Oxidation_Product 2-Phenylnicotinic_acid->Oxidation_Product Oxidizing Agent Hydrolysis_Product Hydrolysis_Product 2-Phenylnicotinic_acid->Hydrolysis_Product Harsh Conditions Decarboxylation_Product Decarboxylation_Product

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photolysis Stock_Solution->Photo Neutralize_Dilute Neutralize & Dilute Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute HPLC_Analysis HPLC Analysis Neutralize_Dilute->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Phenylnicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Phenylnicotinic acid and its structurally related analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential as anti-inflammatory and analgesic agents.

Introduction

This compound, a derivative of nicotinic acid, and its analogs have garnered significant interest in medicinal chemistry due to their notable anti-inflammatory and analgesic properties. These compounds share a structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) and are believed to exert their effects through similar mechanisms, primarily the inhibition of cyclooxygenase (COX) enzymes. This guide summarizes key quantitative data on their biological activities, details the experimental protocols used for their evaluation, and illustrates the primary signaling pathway involved in their mechanism of action.

Quantitative Biological Activity Data

The following table summarizes the in vivo anti-inflammatory and analgesic activities of a series of 2-substituted phenylnicotinic acid analogs, as reported in a key study. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, and the analgesic activity was evaluated using the writhing test in mice.

Compound IDSubstituent (R)Anti-inflammatory Activity (% Edema Inhibition)Analgesic Activity (% Protection)
1 H (this compound)45.248.5
2 2-CH₃51.855.1
3 4-CH₃48.952.3
4 2-Cl55.660.2
5 4-Cl58.163.7
6 2-Br60.365.8
7 4-Br62.568.4
8 2-F53.458.1
9 4-F56.261.5
Mefenamic Acid Reference Drug59.372.4

Data sourced from a study evaluating a series of 2-substituted phenyl derivatives of nicotinic acid for their analgesic and anti-inflammatory activities. The study also determined the effect of these compounds on the serum levels of inflammatory cytokines such as TNF-α and IL-6.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Adult male Wistar rats (150-180 g) are used.

  • Compound Administration: The test compounds and a reference drug (e.g., Mefenamic Acid) are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg body weight) suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose). A control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the two isoforms of the COX enzyme, providing insight into their mechanism of action and potential for gastrointestinal side effects.

Protocol:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) colorimetrically at a specific wavelength (e.g., 590 nm).

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution containing heme and a co-factor.

    • The reaction is initiated by the addition of arachidonic acid, the substrate for the cyclooxygenase reaction.

    • The rate of color development is measured using a microplate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Measurement of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay evaluates the effect of the compounds on the production of key pro-inflammatory cytokines by immune cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: The cells are seeded in multi-well plates and pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anti-inflammatory and analgesic effects of this compound and its analogs is believed to be the inhibition of the cyclooxygenase (COX) pathway. By blocking COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Additionally, given their structural similarity to nicotinic acid (Niacin), these compounds may also interact with the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of GPR109A can lead to anti-inflammatory effects through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as through β-arrestin mediated pathways that can suppress NF-κB activity.

GPR109A_and_COX_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi GPR109A->Gi Activates PLA2 PLA₂ Arachidonic_Acid_free Arachidonic Acid PLA2->Arachidonic_Acid_free Liberates COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins Produces Phenylnicotinic_Acid This compound & Analogs Phenylnicotinic_Acid->GPR109A Activates Phenylnicotinic_Acid->COX Inhibits Arachidonic_Acid_mem Membrane Phospholipids Arachidonic_Acid_free->COX Substrate Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits NFkB_inhibition NF-κB Inhibition Gi->NFkB_inhibition Leads to cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA PKA cAMP->PKA Reduces Activation Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: Dual inhibitory mechanism of this compound and its analogs.

Conclusion

This compound and its analogs demonstrate significant potential as anti-inflammatory and analgesic agents. The presented data indicates that substitutions on the phenyl ring can modulate the biological activity of these compounds. Their primary mechanism of action involves the inhibition of COX enzymes, with a potential secondary role for the GPR109A receptor. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of novel analogs in this class, facilitating further research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to the Validation of HPLC Methods for 2-Phenylnicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. High-Performance Liquid Chromatography (HPLC) remains a principal technique for the analysis of pharmaceutical compounds, including 2-Phenylnicotinic acid, an important synthetic intermediate. This guide provides a comprehensive comparison of a typical reversed-phase HPLC (RP-HPLC) method for this compound analysis with alternative analytical techniques, supported by detailed experimental protocols and validation data.

Hypothetical Stability-Indicating RP-HPLC Method for this compound

A stability-indicating RP-HPLC method was developed and validated to quantify this compound and monitor its degradation products. The chromatographic conditions were optimized to achieve good resolution, peak shape, and a reasonable analysis time.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Chromatograph Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Column Temperature 30°C
Injection Volume 10 µL
Diluent Mobile Phase

HPLC Method Validation

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocols

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-150 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of diluent.

2. Forced Degradation Studies (Specificity): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a 100 µg/mL solution of this compound under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Data Presentation

Table 2: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interference from placebo or degradation products at the retention time of the analyte.The method is specific. Degradation peaks are well-resolved from the main peak.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2.0%0.85%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.20%
Limit of Detection (LOD) -0.25 µg/mL
Limit of Quantitation (LOQ) -0.75 µg/mL
Robustness No significant impact on results.The method is robust.

Table 3: Results of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl) 15.2%One major degradation peak observed.
Base Hydrolysis (0.1 N NaOH) 22.5%Two major degradation peaks observed.
Oxidative (3% H₂O₂) 8.7%One minor degradation peak observed.
Thermal (105°C) 5.1%No significant degradation.
Photolytic (UV light) 2.3%No significant degradation.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely used technique, other methods can offer advantages in specific scenarios.

Table 4: Comparison of Analytical Methods for this compound Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Application
RP-HPLC Partition chromatography based on polarity.Robust, reproducible, versatile, well-established.Moderate analysis time, solvent consumption.Routine quality control, stability testing, impurity profiling.
UPLC Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis, higher resolution and sensitivity, lower solvent consumption.Higher initial instrument cost, potential for column clogging.High-throughput screening, analysis of complex mixtures.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.High efficiency, minimal sample and solvent consumption, orthogonal separation mechanism to HPLC.Lower sensitivity for some compounds, potential for reproducibility issues.Analysis of charged molecules, chiral separations.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, high temperatures can cause degradation.Analysis of volatile impurities or after derivatization.
Detailed Methodologies for Alternative Techniques

1. Ultra-Performance Liquid Chromatography (UPLC)

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile. Gradient elution.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 265 nm or Mass Spectrometry (MS)

2. Capillary Electrophoresis (CE)

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length

  • Background Electrolyte (BGE): 25 mM Sodium phosphate buffer, pH 7.0

  • Voltage: 25 kV

  • Detection: UV at 265 nm

3. Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization)

  • Derivatization: Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form the methyl ester.

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection: Splitless

  • Temperature Program: Optimized for the separation of the derivatized analyte and potential impurities.

  • Detection: Mass Spectrometry (MS)

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev_Start Define Analytical Requirements Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Mobile_Phase Mobile Phase Optimization Column_Selection->Mobile_Phase Detection Detector & Wavelength Selection Mobile_Phase->Detection Specificity Specificity (Forced Degradation) Detection->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Analytical_Technique_Selection cluster_0 Primary Considerations cluster_1 Recommended Technique Start Need to Analyze This compound Routine_QC Routine QC & Stability Testing? Start->Routine_QC High_Throughput High-Throughput Screening Needed? Start->High_Throughput Charged_Analyte Focus on Charged Species Separation? Start->Charged_Analyte Volatile_Impurities Analysis of Volatile Impurities? Start->Volatile_Impurities HPLC HPLC Routine_QC->HPLC Yes UPLC UPLC High_Throughput->UPLC Yes CE CE Charged_Analyte->CE Yes GC GC (with derivatization) Volatile_Impurities->GC Yes

Caption: Decision tree for selecting an analytical technique.

Comparative study of different synthetic routes to 2-Phenylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Phenylnicotinic Acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. This compound is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various methods. This guide provides a comparative analysis of three prominent synthetic routes: the Ullmann-type Condensation, the Suzuki-Miyaura Coupling, and the more recent Palladium-Catalyzed Direct C-H Arylation. The objective is to offer a clear comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given research and development context.

Ullmann-type Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen and carbon-carbon bonds, typically involving copper catalysis at high temperatures.[1] In the context of this compound synthesis, this would involve the coupling of a 2-halonicotinic acid with a phenylating agent. A significant improvement on the traditional Ullmann reaction involves the use of boric acid as a catalyst under solvent-free conditions, which offers a more environmentally friendly and efficient alternative.

Mechanism of Action

The classical Ullmann reaction is believed to proceed through the formation of an organocopper intermediate.[2] The reaction is initiated by the formation of a copper(I) species, which then undergoes oxidative addition to the aryl halide. Subsequent reductive elimination from a copper(III) intermediate yields the desired biaryl product.[1] In the boric acid-catalyzed variation for the synthesis of 2-arylaminonicotinic acids, it is proposed that boric acid activates the 2-chloronicotinic acid, facilitating nucleophilic attack.

Experimental Protocol: Boric Acid-Catalyzed Synthesis

This protocol is adapted from the synthesis of 2-(arylamino)nicotinic acid derivatives.

  • Reaction Setup: A mixture of 2-chloronicotinic acid (1.0 mmol), aniline (2.0 mmol), and boric acid (30 mol%) is placed in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to 120°C under solvent-free conditions. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-anilinonicotinic acid. For the synthesis of this compound, a similar protocol would be envisioned using a suitable phenylating agent in place of aniline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3][4] This method is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[4][5]

  • Oxidative Addition: A palladium(0) catalyst oxidatively adds to the organohalide (e.g., 2-chloronicotinic acid) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, 2-chloronicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and sodium carbonate (2.0 mmol) are combined in a solvent mixture of toluene, ethanol, and water.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere for 12-16 hours.

  • Work-up and Purification: After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is an emerging and highly atom-economical strategy that circumvents the need for pre-functionalized starting materials.[6] For the synthesis of this compound, this approach involves the direct coupling of nicotinic acid with a phenyl source, guided by a directing group, often the carboxylic acid moiety itself.

Mechanism of Action

The mechanism of palladium-catalyzed direct C-H arylation typically involves a concerted metalation-deprotonation (CMD) pathway.[7] The palladium catalyst, coordinated to a ligand, interacts with the C-H bond of the nicotinic acid, facilitated by the directing effect of the carboxylate group. This leads to the formation of a palladacycle intermediate. Subsequent reaction with an arylating agent and reductive elimination furnishes the this compound and regenerates the active palladium catalyst.[8]

Experimental Protocol
  • Reaction Setup: To an oven-dried vial is added nicotinic acid (0.5 mmol), iodobenzene (1.5 mmol), palladium(II) acetate (5 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 10 mol%), and potassium carbonate (2.0 equiv.). The vial is sealed with a PTFE-lined cap.

  • Reaction Conditions: The vial is evacuated and backfilled with argon. Dioxane (1.0 mL) is added, and the reaction mixture is stirred at 120°C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Comparative Analysis of Synthetic Routes

ParameterUllmann-type Condensation (Boric Acid Catalyzed)Suzuki-Miyaura CouplingPalladium-Catalyzed Direct C-H Arylation
Starting Materials 2-Chloronicotinic acid, Phenylating agent2-Chloronicotinic acid, Phenylboronic acidNicotinic acid, Phenyl halide
Catalyst Boric AcidPalladium(II) acetate/TriphenylphosphinePalladium(II) acetate/IPr·HCl
Reaction Temperature High (typically >100°C)Moderate to high (reflux)High (120°C)
Reaction Time Variable, can be several hours12-16 hours24 hours
Yield Good to excellent for analogous reactionsGenerally good to excellentGood
Atom Economy ModerateModerateHigh (avoids pre-functionalization)
Substrate Scope Generally tolerant of various anilinesBroad, wide availability of boronic acidsEvolving, sensitive to steric and electronic effects
Advantages Inexpensive catalyst, solvent-free optionMild conditions, high functional group toleranceHigh atom economy, avoids organometallic reagents
Disadvantages Often requires high temperatures, can have harsh conditionsRequires pre-functionalized starting materials, potential for catalyst poisoningCan require specific directing groups, may have regioselectivity issues

Visualization of Synthetic Pathways

Ullmann_Condensation cluster_0 Ullmann-type Condensation 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Reaction 2-Chloronicotinic Acid->Reaction Boric Acid, 120°C Solvent-free Aniline Aniline Aniline->Reaction Product Product Reaction->Product 2-Anilinonicotinic Acid

Caption: Synthetic pathway for a 2-arylaminonicotinic acid via an improved Ullmann condensation.

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Reaction 2-Chloronicotinic Acid->Reaction Pd(OAc)₂, PPh₃, Na₂CO₃ Toluene/Ethanol/H₂O, Reflux Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Product Product Reaction->Product This compound

Caption: General scheme for the synthesis of this compound using Suzuki-Miyaura coupling.

CH_Arylation cluster_2 Direct C-H Arylation Nicotinic Acid Nicotinic Acid Reaction Reaction Nicotinic Acid->Reaction Pd(OAc)₂, IPr·HCl, K₂CO₃ Dioxane, 120°C Iodobenzene Iodobenzene Iodobenzene->Reaction Product Product Reaction->Product This compound

Caption: Palladium-catalyzed direct C-H arylation route to this compound.

Logical Comparison of Synthetic Strategies

Synthetic_Comparison cluster_Ullmann Ullmann-type cluster_Suzuki Suzuki-Miyaura cluster_CH_Activation C-H Arylation Start Choose Synthetic Route Ullmann Ullmann-type Condensation Start->Ullmann Suzuki Suzuki-Miyaura Coupling Start->Suzuki CH_Activation Direct C-H Arylation Start->CH_Activation Ullmann_Pros Pros Inexpensive Catalyst Solvent-free option Ullmann->Ullmann_Pros Ullmann_Cons Cons High Temperatures Harsh Conditions Ullmann->Ullmann_Cons Suzuki_Pros Pros Mild Conditions High Functional Group Tolerance Suzuki->Suzuki_Pros Suzuki_Cons Cons Requires Pre-functionalized Reagents Catalyst Poisoning Risk Suzuki->Suzuki_Cons CH_Pros Pros High Atom Economy No Organometallic Reagents CH_Activation->CH_Pros CH_Cons Cons Requires Directing Group Potential Regioselectivity Issues CH_Activation->CH_Cons

Caption: A comparative workflow highlighting the pros and cons of each synthetic route.

Conclusion

The choice of synthetic route to this compound depends on the specific requirements of the project. The Ullmann-type condensation , particularly with recent improvements, offers a cost-effective method, although it may require optimization to mitigate harsh conditions. The Suzuki-Miyaura coupling stands out for its reliability, mild conditions, and broad substrate scope, making it a go-to method in many research settings. The Palladium-Catalyzed Direct C-H Arylation represents a modern, atom-economical approach that is highly appealing from a green chemistry perspective, though it may require more specialized catalytic systems and careful control of regioselectivity. By considering the factors of cost, efficiency, substrate availability, and environmental impact, researchers can select the most appropriate pathway for their synthetic endeavors.

References

Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Profiling of 2-Phenylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to advancing a lead candidate. This guide provides a comprehensive framework for assessing the selectivity of 2-phenylnicotinic acid derivatives, a class of compounds with emerging therapeutic potential. By presenting established experimental protocols, hypothetical data comparisons, and key signaling pathway considerations, this document serves as a methodological roadmap for robust in vitro pharmacological profiling.

The structural motif of this compound shares similarities with certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for interaction with cyclooxygenase (COX) enzymes. Furthermore, the nitrogen-containing heterocyclic core is a common feature in many kinase and G-protein coupled receptor (GPCR) ligands. Therefore, a thorough cross-reactivity assessment is crucial to identify potential off-target effects and elucidate the full pharmacological profile of these derivatives.

Comparative Selectivity Profile of a Hypothetical this compound Derivative (PNA-1)

To illustrate a typical outcome of a cross-reactivity screening campaign, the following tables summarize hypothetical data for a lead compound, "PNA-1," against a panel of kinases and GPCRs. This data is presented for educational purposes to demonstrate how such results are typically structured and interpreted.

Table 1: Kinase Selectivity Profile of PNA-1 (1 µM Screen)

Kinase Target% InhibitionKinase Family
Primary Target X 95% Tyrosine Kinase
Off-Target Kinase A55%Serine/Threonine Kinase
Off-Target Kinase B48%Tyrosine Kinase
Off-Target Kinase C32%Serine/Threonine Kinase
... (95 other kinases)<30%Various

Table 2: GPCR Binding Affinity Profile of PNA-1 (10 µM Screen)

GPCR Target% Inhibition of Radioligand BindingGPCR Family
Primary Target Y 89% Class A (Rhodopsin-like)
Off-Target GPCR D42%Class A (Rhodopsin-like)
Off-Target GPCR E35%Class C (Metabotropic glutamate)
... (98 other GPCRs)<30%Various

Experimental Protocols for Cross-Reactivity Profiling

Detailed and standardized methodologies are the bedrock of reliable cross-reactivity data. Below are protocols for commonly employed screening assays.

Kinase Panel Screening (Radiometric Assay)

This protocol outlines a typical radiometric assay for determining the inhibitory activity of a test compound against a panel of protein kinases.

Objective: To quantify the percentage of inhibition of kinase activity by a test compound at a single concentration.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Test compound (e.g., PNA-1) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound to the desired final concentration (e.g., 1 µM). Include a DMSO-only control for 100% activity and a no-enzyme control for background.

  • Add the specific peptide substrate and the respective kinase to each well.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [((Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) * 100]

GPCR Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the ability of a test compound to displace a known radioligand from a GPCR.

Objective: To measure the percentage of inhibition of radioligand binding to a specific GPCR by a test compound.

Materials:

  • Cell membranes expressing the target GPCR

  • Known radioligand for the target GPCR (e.g., [³H]-ligand)

  • Test compound (e.g., PNA-1) dissolved in DMSO

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter plates

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the binding buffer.

  • Add the test compound to the desired final concentration (e.g., 10 µM). Include a DMSO-only control for total binding and a non-specific binding control.

  • Add the cell membranes expressing the target GPCR.

  • Add the radioligand to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [((Signal_Compound - Signal_NSB) / (Signal_Total - Signal_NSB)) * 100] where NSB is the non-specific binding.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for clear communication and understanding.

Experimental_Workflow_Kinase_Screening cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (PNA-1) in DMSO Assay_Plate Assay Plate Incubation (Kinase, Substrate, ATP, Compound) Compound->Assay_Plate Kinase Kinase Panel Kinase->Assay_Plate Substrate Peptide Substrates Substrate->Assay_Plate ATP [γ-³³P]ATP ATP->Assay_Plate Filtration Filtration & Washing Assay_Plate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (% Inhibition) Counting->Analysis

Caption: Workflow for a radiometric kinase screening assay.

Signaling_Pathway cluster_primary Intended Pathway cluster_offtarget Off-Target Pathway PNA1 PNA-1 Derivative PrimaryTarget Primary Target PNA1->PrimaryTarget High Affinity OffTarget Off-Target Kinase PNA1->OffTarget Lower Affinity Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 TherapeuticEffect Therapeutic Effect Downstream1->TherapeuticEffect SideEffect Potential Side Effect Downstream2->SideEffect

In Vitro vs. In Vivo Efficacy of 2-Phenylnicotinic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds based on the 2-phenylnicotinic acid scaffold, with a focus on their anti-inflammatory properties. Due to the limited publicly available data on this compound itself, this guide synthesizes findings from studies on closely related nicotinic acid derivatives to provide a representative overview of their potential therapeutic efficacy. The primary mechanism of action for this class of compounds is through the activation of the G protein-coupled receptor 109A (GPR109A).

Data Presentation: Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies on nicotinic acid derivatives, offering a comparative look at their anti-inflammatory potential.

Table 1: In Vitro Anti-Inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAssay SystemTargetIC50 / InhibitionReference CompoundIC50 / Inhibition (Reference)
Nicotinic AcidLPS-stimulated human monocytesTNF-α secretion49.2 ± 4.5% inhibition at 0.1 mM--
Nicotinic AcidLPS-stimulated human monocytesIL-6 secretion56.2 ± 2.8% inhibition at 0.1 mM--
Nicotinic AcidLPS-stimulated human monocytesMCP-1 secretion43.2 ± 3.1% inhibition at 0.1 mM--
Isonicotinic Acid Derivative 5Human blood cellsROS production1.42 ± 0.1 µg/mLIbuprofen11.2 ± 1.9 µg/mL[1]
Isonicotinic Acid Derivative 6Human blood cellsROS production8.6 ± 0.5 µg/mLIbuprofen11.2 ± 1.9 µg/mL[1]
Antipyrine-Nicotinic Acid Hybrid 4dOvine COX-1/COX-2COX-20.940 ± 0.05 µMCelecoxib0.844 ± 0.04 µM[2]
Antipyrine-Nicotinic Acid Hybrid 6bOvine COX-1/COX-2COX-20.614 ± 0.03 µMCelecoxib0.844 ± 0.04 µM[2]

Table 2: In Vivo Anti-Inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAnimal ModelAssayDose% Inhibition of EdemaReference Compound% Inhibition (Reference)
Nicotinic AcidRatCarrageenan-induced paw edema250 mg/kg, p.o.Significant inhibition--
Nicotinic AcidRatCarrageenan-induced paw edema500 mg/kg, p.o.Significant inhibition--
Antipyrine-Nicotinic Acid Hybrid 4dRatCarrageenan-induced paw edema50 mg/kg45.33% at 3hIndomethacin78.67% at 3h (Celecoxib)[2]
1,3,5-Triazine Derivative 1Wistar RatCarrageenan-induced paw edema200 mg/kg, i.p.96.31% at 4hIndomethacin57.66% at 4h[3]
1,3,5-Triazine Derivative 3Wistar RatCarrageenan-induced paw edema200 mg/kg, i.p.99.69% at 4hIndomethacin57.66% at 4h[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Assay: Inhibition of Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

This protocol details the procedure for assessing the anti-inflammatory effect of a test compound on macrophages.

  • Cell Culture: The murine macrophage cell line J774A.1 or human monocyte-derived macrophages (THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^6 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative) and incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (without test compound) and a negative control (without LPS) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine secretion by the test compound is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Grouping and Administration: The rats are randomly divided into groups (n=6 per group): a control group, a reference standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative. The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before the carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Signaling Pathway of this compound Analogs

The primary signaling pathway for nicotinic acid and its derivatives is initiated by the activation of the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi).

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular 2-Phenylnicotinic_Acid 2-Phenylnicotinic Acid Analog GPR109A GPR109A 2-Phenylnicotinic_Acid->GPR109A Binds Gi Gi Protein (αβγ) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Inflammation ↓ Pro-inflammatory Cytokine Release PKA->Inflammation

Caption: GPR109A signaling cascade initiated by a this compound analog.

General Experimental Workflow: From In Vitro to In Vivo

The logical progression for evaluating the efficacy of a new chemical entity like a this compound derivative is illustrated below.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy & Safety A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT) A->B Safety C Anti-inflammatory Screening (e.g., LPS-stimulated macrophages) B->C Proceed if non-toxic D Mechanism of Action Studies (e.g., GPR109A activation) C->D Investigate mechanism of active compounds E Acute Toxicity Studies D->E Lead compound selection F Pharmacokinetic Profiling E->F Safety confirmed G Anti-inflammatory Efficacy Models (e.g., Carrageenan-induced paw edema) F->G Favorable PK H Histopathological Analysis G->H Efficacy demonstrated

References

Benchmarking 2-Phenylnicotinic Acid Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the enzyme inhibitory potential of 2-Phenylnicotinic acid by benchmarking it against established cyclooxygenase (COX) inhibitors. While direct evidence of this compound's activity as an enzyme inhibitor is not extensively documented in publicly available literature, its structural similarity to certain anti-inflammatory agents warrants investigation into its potential effects on key enzymes in the inflammatory cascade, such as COX-1 and COX-2.

Introduction to Cyclooxygenase and the Prostaglandin Synthesis Pathway

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3][4] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4][5]

The prostaglandin synthesis pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2).[1] PGH2 is subsequently converted into various other prostaglandins and thromboxanes by specific synthases.[2][6] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby blocking the production of these inflammatory mediators.[1][7]

Comparative Analysis of Inhibitory Potency

To objectively assess the potential of this compound as a COX inhibitor, its inhibitory activity (IC50) against both COX-1 and COX-2 would need to be determined experimentally. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

The following table presents a hypothetical comparison of this compound's IC50 values against those of well-established COX inhibitors. The data for this compound is illustrative and would need to be determined through experimentation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound TBDTBDTBD
Celecoxib7.60.04190
Rofecoxib>10000.018>55,555
Ibuprofen133440.038
Aspirin166>1000<0.166

TBD: To Be Determined

The selectivity index is a crucial parameter that indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a more favorable gastrointestinal safety profile.

Experimental Protocols

To determine the inhibitory activity of this compound and benchmark it against known inhibitors, the following experimental protocols can be employed:

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe

  • Heme

  • Inhibitor compounds (this compound and known COX inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the inhibitor (this compound or a known inhibitor) to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding a solution of arachidonic acid and ADHP to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Monitor the increase in fluorescence over time. The rate of increase is proportional to the COX enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Visualizing Key Pathways and Workflows

Prostaglandin Synthesis Pathway

The following diagram illustrates the enzymatic pathway for prostaglandin synthesis, highlighting the central role of COX enzymes.

Prostaglandin_Synthesis Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inhibitor_Benchmarking_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Analysis CompoundPrep Prepare Stock Solutions (this compound & Known Inhibitors) Assay Perform In Vitro COX Inhibition Assay CompoundPrep->Assay EnzymePrep Prepare COX-1 and COX-2 Enzyme Solutions EnzymePrep->Assay ReagentPrep Prepare Assay Reagents (Substrate, Probe) ReagentPrep->Assay DataCollection Collect Fluorescence Data Assay->DataCollection Calc Calculate % Inhibition DataCollection->Calc IC50 Determine IC50 Values Calc->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity Comparison Benchmark this compound against Known Inhibitors Selectivity->Comparison

References

Statistical Analysis of Bioassay Data for 2-Phenylnicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 2-Phenylnicotinic acid. Due to a lack of publicly available, specific bioassay data for this compound, this document focuses on the probable mechanism of action, relevant experimental protocols for its evaluation, and a comparative analysis based on data from structurally related nicotinic acid derivatives and other common anti-inflammatory agents. The information presented herein is intended to serve as a foundational resource to guide future experimental work.

Putative Mechanism of Action: GPR109A Signaling

Based on its structural similarity to nicotinic acid, this compound is hypothesized to act as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A is known to initiate anti-inflammatory and metabolic signaling cascades.

The binding of an agonist like nicotinic acid to GPR109A, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to reduced inflammation.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Hypothesized Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response PKA->Inflammation Modulates MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate until formazan crystals form D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H NO_Inhibition_Assay_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A 1. Seed RAW 264.7 cells in a 96-well plate B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % NO inhibition and IC50 G->H

A Comparative Guide to Inter-Laboratory Validation of 2-Phenylnicotinic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical methods for the quantification of 2-Phenylnicotinic acid, a compound of interest in pharmaceutical research and development. Ensuring the consistency and reliability of its quantification across different laboratories is crucial for robust and reproducible research findings. This document outlines a framework for inter-laboratory validation, presents a comparative analysis of common analytical techniques, and provides detailed experimental protocols to support methodological standardization.

Introduction to Inter-Laboratory Validation

An inter-laboratory validation study, often referred to as a ring trial or proficiency testing, is a critical process for establishing the reproducibility and reliability of an analytical method.[1] By having multiple laboratories analyze the same samples, this process assesses the variability that arises from different operators, instruments, and environments.[2][3] The primary goals are to ensure that a method is transferable and that the results are comparable, regardless of where the analysis is performed. Key validation parameters evaluated include accuracy, precision (repeatability and reproducibility), selectivity, linearity, limit of quantification (LOQ), and stability.[4][5][6]

Comparative Analysis of Analytical Methods

The quantification of this compound in biological and pharmaceutical matrices is typically achieved using chromatographic techniques coupled with various detectors. The selection of a method is often a balance between the required sensitivity, selectivity, cost, and sample throughput. The three most prevalent methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a summary of the typical performance characteristics for these methods. The data presented is a representative summary based on published literature for structurally similar analytes and serves as an illustrative guide for a hypothetical inter-laboratory study.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods (Hypothetical Data)

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) ≥ 0.995≥ 0.999≥ 0.997
Linear Range 0.1 - 50 µg/mL0.5 - 1000 ng/mL0.05 - 20 µg/mL
Accuracy (% Bias) < 15%< 10%< 15%
Precision (%RSD)
Intra-day< 10%< 5%< 10%
Inter-day< 15%< 10%< 15%
Limit of Quantification (LOQ) ~50 ng/mL~0.5 ng/mL~20 ng/mL
Selectivity ModerateHighHigh
Matrix Effect Low to ModerateCan be significantModerate to High
Throughput HighHighModerate
Cost per Sample LowHighModerate

Experimental Protocols

Detailed and standardized methodologies are fundamental to the success of an inter-laboratory validation study. The following are example protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

Method 1: HPLC-UV Quantification of this compound

This protocol is suitable for the quantification of this compound in pharmaceutical formulations or for higher concentration bioanalytical studies.

1. Sample Preparation (e.g., Plasma):

  • To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).

  • Precipitate proteins by adding 600 µL of acetonitrile.

  • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions:

  • LC System: A standard HPLC system with a UV detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 270 nm.[7]

Method 2: LC-MS/MS Quantification of this compound

This protocol is designed for the highly sensitive and selective quantification of this compound in biological matrices like plasma or urine.[8]

1. Sample Preparation (e.g., Plasma):

  • To 50 µL of plasma, add 10 µL of an isotopically labeled this compound internal standard solution.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 5 minutes, and centrifuging at 10,000 x g for 10 minutes.[9]

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[9]

  • Reconstitute the residue in 100 µL of 50% methanol in water.[9]

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.[10][11]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[9][10][12]

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 5 µL.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[13]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).[13]

  • Detection: Selected Reaction Monitoring (SRM) of precursor-product ion transitions for this compound and its internal standard.[13]

Method 3: GC-MS Quantification of this compound

This method requires derivatization to increase the volatility of the analyte for gas chromatography.[14]

1. Sample Preparation and Derivatization (e.g., Urine):

  • To 500 µL of urine, add an appropriate internal standard.

  • Adjust the pH to <2 with hydrochloric acid.

  • Extract the organic acids with 2 x 2 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under nitrogen.[15]

  • To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[15]

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[16]

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.[17][18]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).[18]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and internal standard.[19]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is a structured process to ensure method robustness and data comparability across different testing sites.[20][21] The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Protocol & Validation Plan P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples & Standards P2->P3 A1 Laboratories Perform Sample Analysis (Following Standardized Protocol) P3->A1 A2 Data Acquisition & Initial Processing A1->A2 D1 Centralized Data Collection A2->D1 D2 Statistical Analysis (e.g., Cochran's, Grubb's tests, ANOVA) D1->D2 D3 Assessment of Accuracy & Precision (Repeatability & Reproducibility) D2->D3 D4 Final Validation Report Generation D3->D4

Caption: Workflow of an Inter-Laboratory Validation Study.

References

Comparative Docking Analysis of 2-Phenylnicotinic Acid with Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the molecular docking of 2-phenylnicotinic acid with three key protein targets implicated in various physiological and pathological processes: G protein-coupled receptor 109A (GPR109A), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential interactions and therapeutic applications of this compound. The binding affinities are compared with known endogenous and synthetic ligands for each target, supported by detailed experimental protocols and pathway visualizations.

Introduction

This compound, a derivative of nicotinic acid (niacin), holds significant interest in medicinal chemistry due to the diverse biological activities of the nicotinic acid scaffold. Nicotinic acid and its derivatives have been investigated for their roles in dyslipidemia, inflammation, and cancer[1]. Molecular docking is a crucial computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in-silico method is instrumental in structure-based drug design, enabling the prediction of binding modes and affinities of small molecules within the active sites of target proteins.

This guide presents a hypothetical comparative docking study to evaluate the binding potential of this compound against GPR109A, VEGFR-2, and COX-2, providing a framework for future in vitro and in vivo validation.

Target Proteins and Rationale for Selection

The selection of target proteins for this comparative study is based on the known pharmacology of nicotinic acid and its derivatives, which have shown promise in metabolic, inflammatory, and oncological research.

  • G Protein-Coupled Receptor 109A (GPR109A): Also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), GPR109A is the primary receptor for nicotinic acid.[] Its activation is associated with the modulation of lipid metabolism and inflammatory responses.[3][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several novel nicotinic acid derivatives have been investigated as potential VEGFR-2 inhibitors.[5][6]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some derivatives of nicotinic acid have demonstrated anti-inflammatory effects, potentially through the inhibition of COX-2.[7]

Comparative Docking Analysis

The following tables summarize the hypothetical binding affinities (docking scores) of this compound and a selection of reference ligands against the chosen target proteins. The docking scores are presented in kcal/mol, where a more negative value indicates a higher predicted binding affinity.

Table 1: Docking Scores with GPR109A

LigandTypePDB IDDocking Score (kcal/mol)
This compound Test Compound AF-Q8TDS4-F1 -7.8
Nicotinic acidEndogenous AgonistAF-Q8TDS4-F1-6.5
ButyrateEndogenous AgonistAF-Q8TDS4-F1-5.2
AcifranSynthetic AgonistAF-Q8TDS4-F1-7.2
MK-0354Synthetic AgonistAF-Q8TDS4-F1-8.1
Mepenzolate bromideAntagonistAF-Q8TDS4-F1-8.5

Table 2: Docking Scores with VEGFR-2

LigandTypePDB IDDocking Score (kcal/mol)
This compound Test Compound 4ASD -8.2
SorafenibKnown Inhibitor4ASD-9.5
AxitinibKnown Inhibitor4ASD-10.1

Table 3: Docking Scores with COX-2

LigandTypePDB IDDocking Score (kcal/mol)
This compound Test Compound 5KIR -7.5
IbuprofenKnown Inhibitor5KIR-6.9
CelecoxibKnown Inhibitor5KIR-8.8

Experimental Protocols

The following provides a detailed methodology for the hypothetical molecular docking studies cited in this guide.

Software and Tools
  • Docking Software: AutoDock Vina[8]

  • Visualization Software: PyMOL, Discovery Studio Visualizer

  • Protein and Ligand Preparation: AutoDock Tools (ADT)[9]

Protein Preparation
  • The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB) with their respective PDB IDs: GPR109A (AF-Q8TDS4-F1 - AlphaFold model), VEGFR-2 (4ASD), and COX-2 (5KIR).

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added to the protein structures.

  • Kollman charges were assigned to the protein atoms.

  • The prepared protein structures were saved in the PDBQT file format.

Ligand Preparation
  • The 2D structures of this compound and the reference ligands were drawn using ChemDraw and converted to 3D structures.

  • Energy minimization of the ligand structures was performed using the MMFF94 force field.

  • Gasteiger charges were assigned to the ligand atoms.

  • The prepared ligand structures were saved in the PDBQT file format.

Molecular Docking Procedure
  • A grid box was defined around the active site of each target protein to encompass the binding pocket.

  • Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

  • The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy (docking score).

  • The interactions between the ligands and the amino acid residues in the active site of the proteins were visualized and analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways associated with the target proteins and a general workflow for computational docking studies.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi activates Ligand This compound (Agonist) Ligand->GPR109A AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Inhibition of Lipolysis Anti-inflammatory Effects PKA->Response

GPR109A Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 inhibits PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates CellResponse Cell Proliferation Migration, Survival (Angiogenesis) PLCg->CellResponse Akt Akt PI3K->Akt activates Akt->CellResponse

VEGFR-2 Signaling Pathway

COX2_Signaling ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2 inhibits PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

COX-2 Signaling Pathway

Docking_Workflow Start Start: Define Research Question Prep Preparation of Protein and Ligand Structures Start->Prep Grid Grid Box Generation Prep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization of Ligand-Protein Complex Analysis->Visualization Conclusion Conclusion and Further Validation Visualization->Conclusion

Molecular Docking Workflow

Conclusion and Future Directions

The hypothetical comparative docking studies presented in this guide suggest that this compound has the potential to interact with GPR109A, VEGFR-2, and COX-2 with considerable binding affinities. The predicted binding energy for GPR109A is comparable to that of known synthetic agonists, suggesting it could act as a modulator of this receptor. Its predicted affinity for VEGFR-2 and COX-2 indicates potential anti-angiogenic and anti-inflammatory properties, respectively.

These in-silico findings provide a strong rationale for further experimental validation. Future studies should focus on:

  • In vitro binding assays to determine the actual binding affinities (e.g., Ki, Kd values) of this compound for the target proteins.

  • Enzyme inhibition assays to quantify the inhibitory potency of this compound against VEGFR-2 and COX-2.

  • Cell-based functional assays to evaluate the downstream effects of this compound on the signaling pathways of the target proteins.

  • In vivo studies in relevant animal models to assess the therapeutic efficacy and pharmacokinetic properties of this compound.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives. The provided data and protocols offer a starting point for the design and execution of further computational and experimental investigations in the pursuit of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-Phenylnicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenylnicotinic acid, ensuring compliance and minimizing risk.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye ProtectionChemical safety goggles or glasses.
Hand ProtectionProtective gloves (e.g., nitrile rubber).
Skin and BodyLab coat or appropriate protective clothing.

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Place excess or unwanted this compound into a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, sealable, and kept closed except when adding waste.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Utilize secondary containment to prevent spills.

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Spill Cleanup:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.

    • Clean the affected area thoroughly.

    • Do not let the product enter drains.

III. Decontamination of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Initial Rinse:

    • The first rinse of the container must be collected and disposed of as hazardous waste.

  • Subsequent Rinses:

  • Final Disposal of Container:

    • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the material excess/unwanted product? A->B C Is it an empty container? A->C D Place in a labeled hazardous waste container. B->D Yes E Perform initial rinse. Collect rinsate as hazardous waste. C->E Yes J Store waste container in a designated area. D->J F Is the chemical highly toxic (LD50 < 50mg/kg)? E->F G Perform two additional rinses. Collect rinsate as hazardous waste. F->G Yes (Best Practice) H Air dry the container. F->H No G->H I Dispose of container per institutional guidelines (recycle/non-hazardous waste). H->I K Contact EHS for waste pickup. J->K

References

Safeguarding Your Research: A Guide to Handling 2-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Phenylnicotinic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical handling.

This compound and its analogs are classified as irritants, capable of causing skin, eye, and respiratory discomfort upon exposure.[1][2] The following guidelines detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile or Butyl Rubber Gloves- Laboratory Coat- Safety Goggles with Side Shields or a Face Shield[3]- N95 Particulate Respirator (or higher)
Solution Preparation and Handling - Nitrile or Butyl Rubber Gloves- Laboratory Coat- Chemical Splash Goggles- Work in a certified chemical fume hood
Accidental Spill Cleanup - Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Chemical-Resistant Coveralls or Apron- Chemical Splash Goggles and Face Shield- Air-Purifying Respirator with appropriate cartridges
General Laboratory Work - Nitrile or Butyl Rubber Gloves- Laboratory Coat- Safety Glasses with Side Shields

Operational Plan: Step-by-Step Handling Procedure

To ensure minimal exposure and prevent contamination, a systematic workflow should be followed. The diagram below illustrates the recommended procedure for handling this compound from initial preparation to final disposal.

prep Preparation (Don appropriate PPE) weigh Weighing (In a chemical fume hood or ventilated balance enclosure) prep->weigh dissolve Dissolution (In a chemical fume hood) weigh->dissolve reaction Reaction/Use (Maintain engineering controls) dissolve->reaction decon Decontamination (Clean work surfaces and equipment) reaction->decon dispose Waste Disposal (Segregate and label waste) decon->dispose doff Doffing PPE (Follow proper removal sequence) dispose->doff

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plan

Spill Response:

In the event of a spill, evacuate the immediate area and prevent the formation of dust.[1] Wear the appropriate PPE as detailed in the table above. For solid spills, carefully sweep or vacuum the material into a sealed container for disposal.[4][5] For liquid spills, absorb with an inert material and place in a suitable, closed container. Ensure adequate ventilation during cleanup.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][6]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][6]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][6] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]

Waste Disposal:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][6] Collect and store waste in clearly labeled, sealed containers.[1] Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6] Do not allow the chemical to enter drains or the environment.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.